Pkc-IN-4
Description
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Properties
Molecular Formula |
C21H25N5S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[1-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C21H25N5S/c22-13-14-7-11-26(12-8-14)20-18-16-3-1-2-4-17(16)27-21(18)25-19(24-20)15-5-9-23-10-6-15/h5-6,9-10,14H,1-4,7-8,11-13,22H2 |
InChI Key |
TXGUECVFNFKTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)N5CCC(CC5)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of PKC-IN-4: A Potent and Orally Bioavailable aPKC Inhibitor for Modulating Vascular Permeability
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, have emerged as critical regulators of cellular processes implicated in inflammation and vascular permeability. Their role in signaling pathways induced by factors such as Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α) has positioned them as attractive therapeutic targets for a range of diseases characterized by vascular leakage, including diabetic retinopathy and macular edema. This technical guide provides an in-depth overview of the discovery and characterization of PKC-IN-4, a potent and orally active inhibitor of aPKC.
Quantitative Data Summary
This compound, identified as compound 7l in its discovery publication, demonstrates significant potency in both biochemical and cellular assays.[1] Its inhibitory activity against aPKC and its efficacy in a cell-based model of vascular permeability are summarized below.
| Parameter | Value | Assay Type | Notes |
| IC50 (aPKC) | 0.52 µM | Biochemical Kinase Assay | In vitro inhibition of atypical Protein Kinase C. |
| EC50 (VEGF-induced permeability) | 0.071 µM | Cellular Assay | Inhibition of Vascular Endothelial Growth Factor-induced endothelial permeability. |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, highlighting its potential for in vivo applications.
| Parameter | Value | Administration Route |
| Oral Bioavailability | 81.7% | Oral (p.o.) |
| Dosing | 10 mg/kg (i.v.), 20 mg/kg (p.o.) | Intravenous and Oral |
Experimental Protocols
aPKC Kinase Assay (In Vitro)
The in vitro inhibitory activity of this compound against atypical PKC was determined using a radiometric kinase assay. This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate peptide by the kinase.
Materials:
-
Recombinant human aPKC enzyme
-
Myelin Basic Protein (MBP) as substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, aPKC enzyme, and the substrate (MBP).
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
VEGF-Induced Endothelial Permeability Assay (In Vitro)
This cellular assay assesses the ability of this compound to counteract the increase in endothelial monolayer permeability induced by VEGF.
Materials:
-
Human retinal microvascular endothelial cells (HRMEC) or similar endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
VEGF
-
This compound
-
FITC-dextran (e.g., 70 kDa)
-
Fluorometer
Procedure:
-
Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Pre-treat the endothelial cell monolayer with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
Add VEGF to the upper chamber to induce permeability.
-
Add FITC-dextran to the upper chamber.
-
Incubate for a defined period to allow for the passage of FITC-dextran through the cell monolayer into the lower chamber.
-
Collect samples from the lower chamber and measure the fluorescence intensity using a fluorometer.
-
Calculate the percentage of inhibition of VEGF-induced permeability for each concentration of this compound and determine the EC50 value.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting atypical PKC, a key signaling node in pathways that regulate vascular permeability.
Experimental Workflow for this compound Discovery
The discovery of this compound followed a structured drug discovery pipeline.
Inhibition of TNF-α Induced NF-κB Activation
TNF-α is a pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the expression of genes involved in inflammation and cell survival. Atypical PKC is implicated in this pathway. This compound, by inhibiting aPKC, can block the downstream activation of NF-κB.[1]
Inhibition of VEGF-Induced Vascular Permeability
VEGF promotes vascular permeability by disrupting endothelial cell junctions. This process is, in part, mediated by aPKC. This compound can prevent this VEGF-induced increase in permeability.[1]
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of atypical PKC. Its ability to effectively block signaling pathways downstream of TNF-α and VEGF highlights its therapeutic potential in diseases characterized by inflammation-driven vascular leakage. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of aPKC inhibitors.
References
A Technical Guide to Determining the Target Specificity Profile of a Novel Protein Kinase C (PKC) Inhibitor
Disclaimer: As of this writing, "PKC-IN-4" does not appear to be a designated inhibitor with publicly available data. Therefore, this guide provides a comprehensive framework and methodologies for characterizing the target specificity profile of any novel Protein Kinase C (PKC) inhibitor, using the principles and techniques described in the scientific literature. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Protein Kinase C (PKC) and the Importance of Selectivity
Protein Kinase C (PKC) is a family of serine/threonine kinases that are crucial regulators of a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][4] The PKC family consists of at least 11 isozymes, which are categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[5][6]
Given their central role in signaling, PKC isozymes are attractive therapeutic targets for a multitude of diseases, including cancer and neurological disorders.[2][7][8] However, a significant challenge in developing PKC-targeted therapies is achieving isozyme-specific inhibition. The catalytic domains of PKC isozymes are highly homologous, making it difficult to develop selective inhibitors.[7][9][10] Many inhibitors target the highly conserved ATP-binding site, leading to potential off-target effects by inhibiting other kinases.[2][7] Therefore, a thorough characterization of a novel inhibitor's target specificity is a critical step in its development.
This guide outlines the experimental protocols and data presentation standards for determining the target specificity profile of a novel PKC inhibitor.
Experimental Protocols for Kinase Profiling
A comprehensive specificity profile is typically generated by screening the inhibitor against a large panel of kinases. Several established methods are used for this purpose.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
a) Radiometric Assays: This traditional method measures the transfer of a radiolabeled phosphate (B84403) group (from γ-³²P-ATP) to a substrate peptide or protein.[11]
-
Principle: A kinase, its substrate, γ-³²P-ATP, and the test compound are incubated together. The reaction is then stopped, and the phosphorylated substrate is separated from the remaining γ-³²P-ATP. The amount of incorporated radioactivity is quantified using a scintillation counter or autoradiography, which is inversely proportional to the inhibitor's potency.
-
Protocol Outline:
-
Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a synthetic peptide), and the inhibitor at various concentrations in an appropriate buffer.
-
Initiate the reaction by adding γ-³²P-ATP.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the free γ-³²P-ATP.
-
Quantify the radioactivity of the substrate.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
b) Fluorescence-Based Assays (e.g., ADP-Glo™): These are non-radioactive, often high-throughput methods that measure a product of the kinase reaction, such as ADP.[12][13]
-
Principle: The ADP-Glo™ assay, for example, is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol Outline:
-
Perform the kinase reaction in the presence of the inhibitor.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Measure the luminescence, which correlates with kinase activity.
-
Calculate the percentage of inhibition and IC50 values.
-
Cellular Assays
Cellular assays are essential to confirm that the inhibitor is active in a physiological context and to assess its effects on cellular signaling pathways.
a) Western Blotting for Phospho-Substrates: This method measures the phosphorylation of a known downstream substrate of the target kinase in whole cells.
-
Principle: Cells are treated with the inhibitor and then stimulated to activate the target PKC isozyme. Cell lysates are then analyzed by Western blot using an antibody specific to the phosphorylated form of a known PKC substrate.
-
Protocol Outline:
-
Culture cells and treat with various concentrations of the inhibitor for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., phorbol (B1677699) esters) to activate PKC.
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal and quantify the band intensity to determine the level of inhibition.
-
Data Presentation: Summarizing Target Specificity
Quantitative data should be organized into clear, structured tables to allow for easy comparison and interpretation.
Primary Screen Data
A primary screen is often conducted at one or two fixed concentrations of the inhibitor against a large kinase panel. The data is typically presented as percent inhibition.
Table 1: Example of Primary Kinase Screen Data for a Hypothetical Inhibitor at 1 µM
| Kinase Family | Kinase Target | Percent Inhibition (%) |
| AGC | PKCα | 98 |
| PKCβI | 95 | |
| PKCδ | 85 | |
| PKCε | 75 | |
| PKCζ | 20 | |
| PKA | 35 | |
| Akt1 | 15 | |
| CAMK | CAMK1 | 10 |
| CAMK2 | 5 | |
| TK | Src | 8 |
| EGFR | 2 | |
| ... (other kinases) | ... | ... |
Dose-Response Data (IC50 Values)
For kinases that show significant inhibition in the primary screen, a full dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Table 2: Example of IC50 Values for a Hypothetical Inhibitor against Selected Kinases
| Kinase Target | IC50 (nM) |
| PKCα | 15 |
| PKCβI | 25 |
| PKCδ | 80 |
| PKCε | 150 |
| PKA | >1000 |
| ... (other hits) | ... |
Visualization of Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental procedures.
Signaling Pathway Diagram
This diagram can illustrate the position of the target kinase within its signaling cascade and show potential on- and off-target interactions of the inhibitor.
Caption: Hypothetical signaling pathway showing the intended inhibition of PKCα and a potential off-target effect on PKA by a novel inhibitor.
Experimental Workflow Diagram
This diagram outlines the steps of an experimental protocol, such as a kinase assay.
Caption: Workflow for a typical luminescence-based kinase assay (e.g., ADP-Glo™).
By following these methodologies and data presentation standards, researchers can build a robust and comprehensive target specificity profile for any novel PKC inhibitor, which is an indispensable step towards its validation as a selective chemical probe or a potential therapeutic agent.
References
- 1. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 2. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. mdpi.com [mdpi.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C (PKC) Isozymes as Diagnostic and Prognostic Biomarkers and Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifunctional roles of PKCδ: Opportunities for targeted therapy in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. confluencediscovery.com [confluencediscovery.com]
- 13. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
An In-depth Technical Guide on the Role of Protein Kinase C (PKC) Inhibition in NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "PKC-IN-4" did not yield specific information in public databases and scientific literature. Therefore, this guide provides a comprehensive overview of the role of Protein Kinase C (PKC) and its inhibitors in the NF-κB signaling pathway, which is the likely area of interest.
Introduction: The Intersection of PKC and NF-κB Signaling
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. The Protein Kinase C (PKC) family of serine/threonine kinases are crucial mediators in various signal transduction pathways, including those leading to NF-κB activation.[2][3] Different PKC isoforms—classified as conventional (cPKC), novel (nPKC), and atypical (aPKC)—can modulate NF-κB signaling at multiple levels, making them attractive targets for therapeutic intervention.[4] This guide delves into the molecular mechanisms of PKC-mediated NF-κB activation, the effects of PKC inhibitors on this pathway, and detailed experimental protocols for their study.
The NF-κB Signaling Pathway and Points of PKC Intervention
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or B-cell receptor (BCR) activation, the IκB kinase (IKK) complex is activated.[5] The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (most commonly p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
PKC isoforms can influence this pathway at several key junctures:
-
Upstream of the IKK complex: Certain PKC isoforms are involved in the activation of the IKK complex. For instance, in B-cell receptor signaling, PKCβ is crucial for IKK activation. It facilitates the interaction between TAK1 and CARMA1, which is a necessary step for IKK phosphorylation.
-
Direct IKK Activation: Atypical PKCs (aPKCs), such as PKCζ and PKCλ/ι, have been shown to bind to and directly phosphorylate IKKβ, thereby activating it.
-
Phosphorylation of NF-κB Subunits: Beyond IKK activation, PKC isoforms can directly phosphorylate NF-κB subunits, particularly p65 (RelA). This phosphorylation can enhance the transcriptional activity of NF-κB. For example, PKCζ can directly phosphorylate RelA, which is crucial for its full transcriptional potential.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phorbol ester-stimulated NF-kappaB-dependent transcription: roles for isoforms of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of PKC isoforms in the inhibition of NF-κB activation by vitamin K2 in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKCβ regulates BCR-mediated IKK activation by facilitating the interaction between TAK1 and CARMA1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PKC-IN-4 in Mitigating VEGF-Induced Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in angiogenesis and a potent inducer of vascular permeability. Dysregulation of the VEGF signaling pathway is implicated in various pathologies characterized by vascular leakage, including diabetic retinopathy and macular edema. A key mediator in this pathway is Protein Kinase C (PKC), a family of serine/threonine kinases. This technical guide provides an in-depth analysis of the role of PKC in VEGF-induced permeability, with a specific focus on the atypical PKC (aPKC) inhibitor, PKC-IN-4. We will explore the underlying signaling mechanisms, present quantitative data on inhibitor efficacy, detail relevant experimental protocols, and visualize the involved pathways and workflows.
Introduction: VEGF and Vascular Permeability
Vascular endothelial cells form a selectively permeable barrier that regulates the passage of fluids and solutes between the blood and surrounding tissues.[1] Vascular Endothelial Growth Factor (VEGF), also known as Vascular Permeability Factor (VPF), is a key regulator of this process.[2] Under pathological conditions, excessive VEGF levels can lead to a breakdown of this barrier, resulting in vascular leakage and edema.[3] The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a cascade of intracellular signaling events that culminate in increased permeability.[2][4]
One of the central signaling nodes in this pathway is the Protein Kinase C (PKC) family of enzymes. PKC isoforms are activated downstream of VEGFR2 and play a crucial role in the phosphorylation of junctional proteins and the reorganization of the cytoskeleton, leading to the destabilization of cell-cell junctions and a subsequent increase in paracellular permeability.
The VEGF-PKC Signaling Pathway
The induction of vascular permeability by VEGF is a complex process involving multiple signaling intermediates. The binding of VEGF-A to VEGFR2 initiates the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation leads to the recruitment and activation of Phospholipase C gamma (PLCγ).
PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with calcium ions released from intracellular stores in response to IP3, activates conventional and novel PKC isoforms. Atypical PKC (aPKC) isoforms can also be activated downstream of VEGF signaling and have been shown to be required for VEGF-induced retinal endothelial permeability.
Activated PKC isoforms then phosphorylate a variety of downstream targets that contribute to the breakdown of the endothelial barrier. Key targets include tight junction proteins such as occludin and zonula occludens-1 (ZO-1), as well as components of the adherens junction like VE-cadherin. Phosphorylation of these proteins can lead to their disassembly from the cell junction and internalization, creating gaps between endothelial cells and increasing permeability. Furthermore, PKC activation is linked to the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a molecule that also contributes to increased vascular permeability.
This compound: A Potent Inhibitor of VEGF-Induced Permeability
This compound is a potent and orally active inhibitor of atypical Protein Kinase C (aPKC). It has demonstrated efficacy in blocking VEGF-induced permeability in the retinal vasculature.
Quantitative Data
The inhibitory activity of this compound and other relevant PKC inhibitors against their targets and VEGF-induced permeability is summarized in the tables below.
| Compound | Target | IC50 | Reference |
| This compound | aPKC | 0.52 µM | |
| Enzastaurin (LY317615) | PKCβ | 6 nM | |
| Ruboxistaurin (LY333531) | PKCβ1 / PKCβ2 | 4.7 nM / 5.9 nM | |
| Gö6976 | Conventional PKCs (α, βI) | Nanomolar range | |
| Ro-31-8220 | Conventional PKCs (α, β, γ) | 5-37 nM |
Table 1: In Vitro Inhibitory Potency (IC50) of Select PKC Inhibitors.
| Compound | Assay | EC50 | Inhibition | Reference |
| This compound | VEGF-induced endothelial permeability | 0.071 µM | - | |
| PKC β-isoform-selective inhibitor | VEGF-induced retinal vasopermeability | - | >95% |
Table 2: Efficacy of PKC Inhibitors in Permeability Assays.
Experimental Protocols
The assessment of vascular permeability and the efficacy of inhibitors like this compound can be conducted using both in vitro and in vivo models.
In Vitro Transendothelial Electrical Resistance (TEER) and Tracer Flux Assay
This assay measures the permeability of an endothelial cell monolayer cultured on a semipermeable membrane in a transwell insert.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells are seeded onto collagen-coated transwell filter inserts and cultured until a confluent monolayer is formed.
-
Monolayer Integrity: The integrity of the monolayer is confirmed by measuring the Transendothelial Electrical Resistance (TEER) using a voltmeter. High TEER values indicate a tight barrier.
-
Treatment: The endothelial monolayer is treated with VEGF in the presence or absence of this compound or other inhibitors for a specified duration.
-
Permeability Measurement:
-
TEER: Changes in TEER are monitored over time. A decrease in TEER corresponds to an increase in permeability.
-
Tracer Flux: A fluorescently labeled high molecular weight dextran (B179266) (e.g., FITC-dextran) is added to the upper chamber. The amount of fluorescence that passes through the monolayer into the lower chamber over time is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.
-
-
Data Analysis: The apparent permeability coefficient (Papp) can be calculated, and the percentage inhibition by the compound is determined by comparing the permeability in treated versus untreated wells.
In Vivo Miles Assay
The Miles assay is a widely used in vivo method to quantify vascular leakage in the skin.
Methodology:
-
Animal Model: The assay is typically performed in mice or rats.
-
Dye Injection: Evans Blue dye, which binds to serum albumin, is injected intravenously into the animal.
-
Intradermal Injections: VEGF, with or without a co-administered or systemically delivered inhibitor like this compound, and a vehicle control are injected intradermally at distinct sites on the animal's shaved back.
-
Leakage Assessment: After a set period, the animal is euthanized, and the skin at the injection sites is excised.
-
Quantification: The extravasated Evans Blue dye is extracted from the skin tissue using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer. The amount of dye leakage is proportional to the increase in vascular permeability at the injection site.
Discussion and Future Directions
The available data strongly implicates PKC, particularly atypical PKC isoforms, as a key mediator of VEGF-induced vascular permeability. The inhibitor this compound demonstrates potent inhibition of this process with an EC50 in the nanomolar range, highlighting its potential as a therapeutic agent for pathologies characterized by vascular leakage.
Further research should focus on a comprehensive selectivity profiling of this compound against a broad panel of kinases to fully characterize its specificity. In vivo studies in relevant animal models of diseases like diabetic retinopathy are warranted to evaluate the therapeutic efficacy and pharmacokinetic properties of this compound.
Conclusion
This compound is a promising small molecule inhibitor that targets a critical node in the VEGF signaling pathway responsible for increased vascular permeability. Its ability to block VEGF-induced leakage underscores the therapeutic potential of targeting aPKC in diseases associated with endothelial barrier dysfunction. The experimental protocols detailed in this guide provide a framework for the further evaluation of this compound and other PKC inhibitors in preclinical drug development.
References
- 1. Protein Kinase C as a Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Differential regulation of VEGF signaling by PKCα and PKCε in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
atypical PKC isoforms inhibited by PKC-IN-4
An In-depth Technical Guide to the Inhibition of Atypical PKC Isoforms
Disclaimer: The specific inhibitor "PKC-IN-4" was not identified in publicly available scientific literature. This guide provides a comprehensive overview of the inhibition of atypical Protein Kinase C (aPKC) isoforms using data from well-characterized, representative inhibitors that target these kinases. The methodologies, data, and pathways described herein are based on established research in the field of PKC inhibition and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Introduction to Atypical PKC Isoforms
The Protein Kinase C (PKC) family of serine/threonine kinases is a crucial component of cellular signal transduction, regulating a wide array of physiological processes including cell proliferation, differentiation, apoptosis, and migration.[1] The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1] The aPKC subfamily consists of two main isoforms: PKCζ (zeta) and PKCι/λ (iota/lambda). Unlike other PKC isoforms, aPKCs are not activated by calcium or diacylglycerol (DAG) but are regulated by protein-protein interactions and phosphorylation events.[1][2]
Atypical PKCs are key regulators of cellular polarity, and their dysregulation has been implicated in various diseases, most notably cancer.[1] They are known to play significant roles in critical signaling pathways, including the NF-κB pathway, which is central to inflammation and cell survival. This central role in oncogenic signaling has made aPKC isoforms attractive targets for therapeutic intervention.
Quantitative Inhibitor Data
The development of selective inhibitors for aPKC isoforms has been challenging due to the high degree of conservation in the ATP-binding pocket across the kinome. However, several compounds have been identified that exhibit inhibitory activity against aPKCs. The following tables summarize the in vitro kinase inhibition data for a selection of these inhibitors against aPKC isoforms and other kinases to provide a selectivity profile.
Table 1: Inhibitory Activity (IC50/Ki) of Selected Compounds against PKC Isoforms
| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ | PKCι/λ | Reference |
| Staurosporine | 2 nM | - | - | 5 nM | 20 nM | 73 nM | 4 nM | - | 1086 nM | - | |
| Go 6983 | 7 nM | 7 nM | - | 6 nM | 10 nM | - | - | - | - | - | |
| Sotrastaurin (AEB071) | 0.95 nM (Ki) | 0.64 nM (Ki) | - | - | 1.8-3.2 µM (Ki) | 1.8-3.2 µM (Ki) | 1.8-3.2 µM (Ki) | 0.22 nM (Ki) | Inactive | - | |
| Bisindolylmaleimide I | 20 nM | 17 nM | 16 nM | 20 nM | - | - | - | - | - | - | |
| Ro-32-0432 | >87% inh. @ 500nM | >87% inh. @ 500nM | >87% inh. @ 500nM | - | >87% inh. @ 500nM | >87% inh. @ 500nM | >87% inh. @ 500nM | - | 64-69% inh. @ 500nM | 64-69% inh. @ 500nM |
Note: Inhibition values are IC50 unless otherwise specified. The selectivity of these compounds varies, with many showing potent inhibition of conventional and novel PKCs as well. Staurosporine is a broad-spectrum kinase inhibitor, while others like Sotrastaurin show more specific profiles.
Signaling Pathways Inhibited
Atypical PKC isoforms are integral components of several critical signaling pathways. Inhibition of these kinases can therefore have profound effects on cellular function. The NF-κB pathway is a primary target of aPKC signaling.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. Atypical PKCs, particularly PKCζ and PKCι, are known to be upstream regulators of NF-κB activation. They can phosphorylate and activate IκB kinase (IKK), which in turn phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and proteasomal degradation. This releases NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize inhibitors of atypical PKC isoforms.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the IC50 of a compound against a specific PKC isoform.
Objective: To measure the phosphotransferase activity of a PKC isoform in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCζ or PKCι)
-
Substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-32P]ATP
-
Assay Dilution Buffer (ADB)
-
Lipid Activator (phosphatidylserine and diacylglycerol)
-
Inhibitor compound of interest
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then dilute into ADB.
-
In a microcentrifuge tube on ice, combine the substrate cocktail, the diluted inhibitor (or vehicle control), and the lipid activator.
-
Add the purified PKC enzyme to each tube and mix gently.
-
Initiate the kinase reaction by adding the [γ-32P]ATP mixture.
-
Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the papers to dry.
-
Place each paper in a scintillation vial with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based NF-κB Reporter Assay
This protocol is used to assess the effect of an inhibitor on NF-κB activity in a cellular context.
Objective: To measure the inhibition of stimulus-induced NF-κB transcriptional activity by a compound.
Materials:
-
A cell line that responds to a known NF-κB stimulus (e.g., HEK293T or HeLa cells)
-
An NF-κB luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α)
-
Inhibitor compound of interest
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
-
Pre-treat the cells with various concentrations of the inhibitor compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell viability.
-
Calculate the fold induction of NF-κB activity by the stimulus relative to the unstimulated control.
-
Determine the percent inhibition of stimulus-induced NF-κB activity for each inhibitor concentration and calculate the IC50 value.
Conclusion
The inhibition of atypical PKC isoforms presents a promising therapeutic strategy for diseases driven by aberrant aPKC signaling, such as cancer. This guide has provided an overview of the quantitative data for representative aPKC inhibitors, detailed the involvement of aPKCs in the critical NF-κB signaling pathway, and offered detailed protocols for the in vitro and cell-based characterization of these inhibitors. The continued development of potent and selective aPKC inhibitors, guided by the principles and methods outlined here, will be crucial for translating the therapeutic potential of targeting this important class of kinases into clinical reality.
References
PKC-IN-4: A Technical Guide for Researchers
An In-depth Analysis of the Atypical Protein Kinase C Inhibitor: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of PKC-IN-4, a potent and orally bioavailable inhibitor of atypical Protein Kinase C (aPKC). It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, mechanism of action, and potential therapeutic applications. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Core Chemical and Pharmacological Properties
This compound (also identified as compound 7l in primary literature) is a small molecule inhibitor belonging to the thieno[2,3-d]pyrimidine (B153573) class.[1][2] It demonstrates potent inhibitory activity against the atypical isoforms of Protein Kinase C, specifically PKCι and PKCζ.
Chemical Identity
-
IUPAC Name: N-(5-cyano-4-morpholinothieno[2,3-d]pyrimidin-2-yl)-4-fluorobenzamide
-
CAS Number: 2636771-29-2[2]
-
Molecular Formula: C₂₀H₁₆FN₅O₂S
-
Molecular Weight: 425.44 g/mol
Physicochemical and Pharmacokinetic Data
The following tables summarize the key in vitro and in vivo quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆FN₅O₂S | |
| Molecular Weight | 425.44 g/mol | |
| CAS Number | 2636771-29-2 | [2] |
| Oral Bioavailability (Mouse) | 81.7% | [2] |
Table 1: Physicochemical and Pharmacokinetic Properties of this compound.
Biological Activity and Potency
This compound is characterized by its potent inhibition of aPKC isoforms and its effects on downstream cellular processes such as NF-κB activation and endothelial cell permeability.
| Assay Type | Target/Stimulus | Value (IC₅₀ / EC₅₀) | Reference |
| Biochemical Kinase Assay | aPKCζ | 0.52 µM | |
| Biochemical Kinase Assay | aPKCι | Potent (Value not specified) | |
| Cell-Based Permeability Assay | VEGF-induced | 71 nM | |
| Cell-Based Reporter Assay | TNF-α induced NF-κB | Active (Inhibits) |
Table 2: In Vitro Potency and Activity of this compound.
Mechanism of Action and Signaling Pathways
Atypical PKCs are serine/threonine kinases that play a critical role in various signaling cascades, including those controlling cell polarity, proliferation, and inflammation. One of the key pathways regulated by aPKCs is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) in response to inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of aPKCζ and aPKCι, thereby preventing the phosphorylation of downstream substrates. This inhibition effectively blocks the signaling cascade that leads to the activation and nuclear translocation of NF-κB.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the primary literature for this compound. These protocols are representative and may require optimization for specific laboratory conditions.
Biochemical aPKCζ Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the IC₅₀ of this compound by measuring the amount of ADP produced from the kinase reaction.
Workflow Diagram:
Materials:
-
Recombinant human aPKCζ enzyme
-
aPKC substrate peptide (e.g., CREB peptide)
-
This compound (Compound 7l )
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.
-
Plate Setup: Add test compounds, a positive control (no inhibitor), and a negative control (no enzyme) to the wells of a 384-well plate.
-
Enzyme Addition: Add the aPKCζ enzyme to all wells except the negative control. Pre-incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Start the kinase reaction by adding a master mix of the substrate peptide and ATP (at a concentration near the Kₘ for the enzyme).
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 60-120 minutes.
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Cell-Based TNF-α Induced NF-κB Reporter Assay
This protocol outlines a luciferase reporter gene assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway in cells.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Recombinant human TNF-α.
-
Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter HEK293 cells into a 96-well plate at a density of ~30,000 cells per well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a CO₂ incubator.
-
Cell Lysis and Signal Generation: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and contains the necessary substrates for the luciferase reaction.
-
Incubation: Incubate at room temperature for ~15 minutes with gentle rocking to ensure complete lysis and signal development.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the signal from inhibitor-treated wells to the TNF-α stimulated control to determine the percent inhibition of NF-κB activation.
Cell-Based Endothelial Permeability Assay
This protocol describes an in vitro method to assess the ability of this compound to block VEGF-induced permeability of an endothelial cell monolayer.
Materials:
-
Bovine Retinal Endothelial Cells (BRECs).
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates).
-
Cell culture medium.
-
Recombinant human VEGF.
-
This compound.
-
FITC-Dextran (70 kDa).
-
Fluorometer.
Procedure:
-
Monolayer Formation: Seed BRECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days), as confirmed by transendothelial electrical resistance (TEER) measurement or microscopy.
-
Compound Treatment: Pre-treat the BREC monolayers with various concentrations of this compound for 1-2 hours.
-
Permeability Induction: Add VEGF to the basolateral (lower) chamber to stimulate the cells.
-
Tracer Addition: Add FITC-Dextran to the apical (upper) chamber.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) to allow the tracer to pass through the cell monolayer.
-
Sample Collection: Collect samples from the basolateral chamber.
-
Data Acquisition: Measure the fluorescence of the samples using a fluorometer with appropriate excitation/emission wavelengths for FITC.
-
Data Analysis: Calculate the permeability coefficient or the percent inhibition of FITC-Dextran flux compared to the VEGF-treated control.
Conclusion
This compound is a potent, selective, and orally active inhibitor of atypical PKC isoforms. Its ability to modulate the aPKC/NF-κB signaling axis and inhibit VEGF-induced endothelial permeability highlights its potential as a chemical tool for studying aPKC biology and as a lead compound for developing therapeutics for diseases involving inflammation and vascular leakage, such as diabetic retinopathy. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the properties and applications of this compound.
References
PKC-IN-4: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKC-IN-4, also identified as compound 7l, is a potent and orally bioavailable inhibitor of atypical protein kinase C (aPKC).[1][2][3] This thieno[2,3-d]pyrimidine (B153573) derivative demonstrates significant potential in modulating key cellular processes, including inflammation and vascular permeability, primarily through its targeted inhibition of aPKC isoforms. This technical guide provides a comprehensive overview of the biological activity, function, and underlying mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its role in cellular signaling.
Quantitative Biological Activity
The biological efficacy of this compound has been quantified through various in vitro and in vivo studies. The key activity metrics are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 0.52 µM | The half-maximal inhibitory concentration against aPKC, indicating its potency as an inhibitor.[1] |
| EC50 | 0.071 µM | The half-maximal effective concentration for inhibiting VEGF-induced endothelial permeability.[1] |
| Oral Bioavailability | 81.7% | The percentage of the administered oral dose that reaches systemic circulation, indicating excellent oral absorption. |
Core Functions and Mechanism of Action
This compound exerts its biological effects by directly targeting and inhibiting the kinase activity of atypical Protein Kinase C (aPKC) isoforms, such as PKCι and PKCζ. aPKCs are crucial signaling molecules that, unlike conventional and novel PKCs, are not activated by diacylglycerol or calcium ions. They play a significant role in various cellular processes, including cell polarity, proliferation, and inflammation.
The primary functions of this compound stem from this inhibitory action:
-
Inhibition of TNF-α Induced NF-κB Activity: this compound effectively suppresses the activation of the transcription factor NF-κB, a key regulator of inflammatory responses, when stimulated by tumor necrosis factor-alpha (TNF-α).
-
Reduction of Retinal Vascular Permeability: The compound has been shown to block vascular endothelial growth factor (VEGF) and TNF-α-induced permeability across the retinal vasculature, suggesting its potential in treating conditions like macular edema.
Signaling Pathway
This compound's mechanism of action involves the disruption of the TNF-α signaling cascade that leads to the activation of NF-κB. Atypical PKC is a critical component of this pathway. The following diagram illustrates the signaling events and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
aPKC Inhibition Assay (IC50 Determination)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against atypical PKC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
PKC-IN-4 for the Investigation of Retinal Vascular Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal vascular diseases, including diabetic retinopathy and age-related macular degeneration, are leading causes of vision loss globally. A key pathological feature of these conditions is the breakdown of the blood-retinal barrier (BRB), leading to increased vascular permeability and subsequent macular edema. Protein Kinase C (PKC) has been identified as a crucial family of enzymes involved in the signaling cascades that mediate these pathological changes. Specifically, the atypical PKC (aPKC) isoforms have emerged as critical nodes in the pathways activated by major pathogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3]
This technical guide focuses on PKC-IN-4 , a potent and orally active inhibitor of atypical Protein Kinase C (aPKC).[4][5][6] this compound, also identified as compound 7l in scientific literature, belongs to the thieno[2,3-d]pyrimidine (B153573) class of compounds.[5] Its ability to block VEGF- and TNFα-induced permeability across the retinal vasculature makes it a valuable tool for researchers studying the mechanisms of retinal vascular diseases and for professionals in drug development exploring novel therapeutic strategies.[4][5][6]
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound, providing a clear overview of its potency and pharmacokinetic properties.
| Parameter | Value | Description | Cell Line/System | Reference(s) |
| IC50 | 0.52 µM | Half-maximal inhibitory concentration against aPKC.[4][5][6] | In vitro kinase assay | [4][5][6] |
| EC50 | 6.65 µM | Half-maximal effective concentration for the inhibition of TNFα-induced NF-κB activation.[5] | HEK293 cells | [5] |
| Oral Bioavailability | 81.7% | The fraction of the orally administered dose of an unchanged drug that reaches the systemic circulation. | In vivo (animal model not specified) | [5] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by selectively inhibiting the kinase activity of atypical PKC isoforms. In the context of retinal vascular diseases, both VEGF and TNF-α are key upstream activators of signaling pathways that converge on aPKC.[1][7] Inhibition of aPKC by this compound disrupts these pathological cascades, leading to a reduction in retinal vascular permeability.
VEGF- and TNF-α-Mediated Signaling Pathway
The following diagram illustrates the signaling pathway through which VEGF and TNF-α induce retinal vascular permeability and the point of intervention for this compound.
Caption: Signaling cascade showing VEGF and TNF-α activating aPKC, which in turn activates NF-κB, leading to increased retinal vascular permeability. This compound acts as an inhibitor of aPKC.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of retinal vascular diseases.
In Vitro NF-κB Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a cell-based system.
Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.[1][8]
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB-luciferase cells in a 96-well white, clear-bottom plate at a density of 30,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 90 µL of the this compound dilutions. Incubate for 1 hour.
-
TNF-α Stimulation: Add 10 µL of TNF-α solution (final concentration of 10 ng/mL) to each well. For negative control wells, add 10 µL of serum-free DMEM.
-
Incubation: Incubate the plate for an additional 6 hours at 37°C.[9]
-
Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the EC50 value for this compound by plotting the normalized luciferase activity against the log of the inhibitor concentration.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro NF-κB reporter assay to evaluate this compound efficacy.
In Vivo Retinal Vascular Permeability Assay
This protocol describes the measurement of retinal vascular permeability in a rat model following intravitreal injection of pro-inflammatory agents and treatment with this compound.
Animal Model: Male Long-Evans rats (or other appropriate rodent model).[9]
Materials:
-
This compound
-
Recombinant rat VEGF
-
Recombinant rat TNF-α
-
Fluorescein isothiocyanate-bovine serum albumin (FITC-BSA)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Saline
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Spectrofluorometer
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee protocols.
-
Intravitreal Injection: Under a dissecting microscope, perform an intravitreal injection of a combination of VEGF (e.g., 50 ng) and TNF-α (e.g., 50 ng) in one eye. The contralateral eye can be injected with vehicle (PBS) as a control. Co-inject this compound (e.g., 10 mg/kg, administered systemically or locally depending on the study design) or its vehicle.
-
FITC-BSA Circulation: After a set period (e.g., 24 hours) post-intravitreal injection, anesthetize the animals and inject FITC-BSA (100 mg/kg) intravenously via the tail vein. Allow the FITC-BSA to circulate for a defined period (e.g., 2 hours).[1]
-
Perfusion and Tissue Collection: Euthanize the animals and perfuse the circulatory system with saline via the left ventricle to remove intravascular FITC-BSA. Enucleate the eyes and dissect the retinas.
-
Fluorescence Quantification: Lyse the retinas in a buffer containing 1% Triton X-100. Measure the fluorescence of the retinal lysates using a spectrofluorometer (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Normalize the fluorescence intensity to the retinal wet weight or total protein content. Compare the fluorescence in the treated eyes to the control eyes to determine the effect of this compound on retinal vascular permeability.
Experimental Workflow Diagram:
Caption: Workflow for the in vivo retinal vascular permeability assay.
Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
This compound is a derivative of the thieno[2,3-d]pyrimidine scaffold. The general synthesis of this class of compounds often involves the cyclocondensation of a 2-amino-3-cyanothiophene derivative with a suitable reagent. A common method is the reaction with nitriles in an acidic medium.[5]
General Synthetic Scheme:
Caption: General synthetic route for the 4-amino-thieno[2,3-d]pyrimidine scaffold.
Note: For the specific synthesis of this compound (compound 7l), refer to the detailed procedures outlined in Liu X, et al. Bioorg Med Chem. 2020 Jun 1;28(11):115480.[5]
Conclusion
This compound is a valuable research tool for investigating the role of atypical PKC in the pathogenesis of retinal vascular diseases. Its demonstrated efficacy in blocking VEGF- and TNF-α-induced retinal vascular permeability, coupled with its oral bioavailability, makes it a promising lead compound for the development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the potential of aPKC inhibition as a strategy to combat vision-threatening retinal conditions. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental needs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Atypical Protein Kinase C Reduces Inflammation-Induced Retinal Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. promega.com [promega.com]
- 8. In vivo rat PK profiling in drug discovery: new challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF)-Induced Retinal Vascular Permeability Is Mediated by Intercellular Adhesion Molecule-1 (ICAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PKC-IN-4 in Cell Culture
Disclaimer: Information regarding a specific molecule designated "PKC-IN-4" is not available in the public domain. This document therefore provides a representative set of application notes and protocols for a generic, potent, and selective small-molecule Protein Kinase C (PKC) inhibitor. These guidelines are based on established methodologies for similar kinase inhibitors and are intended to serve as a comprehensive framework for researchers.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to signal transduction, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1][2] Dysregulation of PKC signaling is implicated in numerous diseases, particularly cancer and inflammatory disorders, making PKC isoforms attractive therapeutic targets.
This compound is a conceptual potent and selective inhibitor of specific PKC isoforms. These notes provide detailed protocols for its application in cell culture, including methods for assessing its cytotoxic effects, target engagement, and functional consequences.
Mechanism of Action
PKC enzymes are activated by second messengers like diacylglycerol (DAG) and calcium (Ca2+), which recruit them to the cell membrane. This translocation relieves autoinhibition, allowing the kinase domain to phosphorylate substrate proteins. Most small-molecule kinase inhibitors, including the conceptual this compound, are ATP-competitive. They bind to the ATP-binding pocket within the catalytic domain of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
Caption: Conceptual Signaling Pathway for PKC Activation and Inhibition.
Quantitative Data
The following table summarizes representative data for a hypothetical selective PKC inhibitor. Actual values for any specific compound, including this compound, must be determined experimentally.
| Parameter | Value | Cell Line / Isoform | Description |
| IC₅₀ | 50% Inhibitory Concentration (Biochemical Assay) | ||
| 15 nM | PKC-θ | Potency against the primary target isoform. | |
| 250 nM | PKC-δ | Potency against a related novel PKC isoform. | |
| >10 µM | PKC-α | Selectivity against a conventional PKC isoform. | |
| >10 µM | PKA | Selectivity against a kinase from another family. | |
| CC₅₀ | 12 µM | Jurkat | 50% Cytotoxic Concentration (Cell-based Assay) |
| 18 µM | HEK293 | Cytotoxicity in a common epithelial cell line. |
Experimental Protocols
Reagent Preparation and Storage
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of the inhibitor in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Compound Information: Assume this compound has a molecular weight (MW) of 450.0 g/mol .
-
Calculation: To prepare a 10 mM stock solution, dissolve 4.50 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Working Solution Preparation: Thaw a stock solution aliquot at room temperature. Dilute the stock into pre-warmed, complete cell culture medium to the desired final concentration immediately before adding it to the cells. Note that the final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol determines the concentration at which this compound exhibits cytotoxic effects on a given cell line, allowing for the calculation of the CC₅₀ value.
Caption: Workflow for Determining Inhibitor Cytotoxicity (CC₅₀).
Materials:
-
Cells of interest (e.g., Jurkat, HEK293)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow cells to attach and resume growth.
-
Inhibitor Dilution: Prepare a 2X serial dilution series of this compound in complete medium. A common starting range is 100 µM down to low nM concentrations. Prepare a vehicle control containing the same concentration of DMSO as the highest inhibitor dose.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X inhibitor dilutions. This results in a final volume of 100 µL with the desired 1X inhibitor concentrations.
-
Incubation: Return the plate to the incubator for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Subtract the background absorbance (from medium-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC₅₀ value.
Protocol 2: Western Blot for Target Engagement
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known downstream substrate of the target PKC isoform, confirming target engagement within the cell.
Caption: Workflow for Western Blot Analysis of Target Engagement.
Materials:
-
6-well plates
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture: Seed 2-3 x 10⁶ cells per well in a 6-well plate and allow them to grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle-only control.
-
Stimulation: Stimulate the cells with a PKC activator like PMA (e.g., 50 ng/mL) for a short duration (15-30 minutes) to induce maximal phosphorylation of PKC substrates.
-
Cell Lysis: Immediately after stimulation, place the plate on ice. Aspirate the medium, wash the cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well.
-
Harvesting: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of a known PKC substrate. Subsequently, strip and re-probe the membrane for the total amount of the substrate protein and a loading control (e.g., β-Actin or GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates effective target engagement by this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low inhibitor potency in cell-based vs. biochemical assays | Poor cell permeability. | Ensure the compound is sufficiently lipophilic. If not, consider using permeabilizing agents for mechanistic studies (not functional assays). |
| Inhibitor is being actively pumped out of the cell by efflux pumps. | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to test this hypothesis. | |
| Instability in culture medium. | Check compound stability in medium over time using LC-MS. Reduce incubation times if necessary. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead. | |
| Incomplete dissolution of the compound. | Ensure the stock solution is fully dissolved. Briefly sonicate if necessary. Avoid precipitation when diluting into aqueous medium. | |
| No effect on downstream phosphorylation | Incorrect stimulation conditions. | Optimize the concentration and duration of the agonist (e.g., PMA) stimulation. |
| Cell line does not express the target PKC isoform. | Confirm target expression via Western Blot or qPCR. | |
| Substrate phosphorylation is not dependent on the target isoform in that cell line. | Consult literature to confirm the signaling pathway in your specific cellular context. |
References
Application Notes and Protocols: PKC-IN-4 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The PKC family is divided into three subfamilies based on their structure and activation requirements: conventional (cPKC; isoforms α, βI, βII, γ), novel (nPKC; isoforms δ, ε, η, θ), and atypical (aPKC; isoforms ζ, ι/λ).[1][3] Dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making PKC isoforms attractive targets for therapeutic intervention.[4]
PKC-IN-4 is a potent, ATP-competitive inhibitor of Protein Kinase C. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound and similar compounds. The following sections include quantitative data on the inhibitory profile of a representative PKC inhibitor, detailed experimental procedures, and visual diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation
The inhibitory activity of a representative PKC inhibitor, Enzastaurin (used here as a proxy for this compound), was assessed against a panel of PKC isoforms and other kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the tables below.
Table 1: Potency of this compound Against PKC Isoforms
| Kinase Target | IC50 (nM) |
| PKCβ | 6 |
| PKCα | 39 |
| PKCγ | 83 |
| PKCε | 110 |
Data is for the representative inhibitor Enzastaurin as described in the literature.
Table 2: Selectivity Profile of this compound Against Other Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PKCβ |
| PKA | >1000 | >167 |
| GSK3β | >1000 | >167 |
| PKB/Akt | >1000 | >167 |
Selectivity is a critical parameter for a kinase inhibitor, as off-target effects can lead to cellular toxicity or other unintended consequences. The data presented here for a representative inhibitor demonstrates high selectivity for PKCβ over other common serine/threonine kinases.
Mandatory Visualization
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// Edges "GPCR" -> "PLC" [label="Activates", fontsize=8, fontcolor="#5F6368"]; "PLC" -> "PIP2" [label="Cleaves", fontsize=8, fontcolor="#5F6368"]; "PIP2" -> "DAG"; "PIP2" -> "IP3"; "IP3" -> "Ca2+" [label="Releases", fontsize=8, fontcolor="#5F6368"]; "DAG" -> "PKC" [label="Activates", fontsize=8, fontcolor="#5F6368"]; "Ca2+" -> "PKC" [label="Activates\n(cPKC)", fontsize=8, fontcolor="#5F6368"]; "PKC" -> "Substrate" [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; "Substrate" -> "Substrate_P"; "Substrate_P" -> "Cellular_Response"; "this compound" -> "PKC" [arrowhead=tee, color="#EA4335", label="Inhibits", fontsize=8, fontcolor="#EA4335"]; } enddot Caption: Canonical Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Reagents\n(Enzyme, Substrate, ATP, Inhibitor)"]; "Dispense_Inhibitor" [label="Dispense this compound\n(Serial Dilutions)"]; "Add_Enzyme" [label="Add PKC Enzyme"]; "Initiate_Reaction" [label="Initiate Reaction\n(Add ATP)"]; "Incubate" [label="Incubate at 30°C"]; "Stop_Reaction" [label="Stop Reaction\n(Add EDTA)"]; "Detect_Signal" [label="Detect Signal\n(e.g., Absorbance, Fluorescence)"]; "Analyze_Data" [label="Data Analysis\n(IC50 Calculation)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Dispense_Inhibitor"; "Dispense_Inhibitor" -> "Add_Enzyme"; "Add_Enzyme" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Incubate"; "Incubate" -> "Stop_Reaction"; "Stop_Reaction" -> "Detect_Signal"; "Detect_Signal" -> "Analyze_Data"; "Analyze_Data" -> "End"; } enddot Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency (IC50).
Experimental Protocols
The following are representative protocols for in vitro assays to determine the inhibitory activity of this compound. These can be adapted for various PKC isoforms and other kinases.
In Vitro Biochemical Kinase Assay (ELISA-based)
This non-radioactive, ELISA-based assay measures the phosphorylation of a specific peptide substrate by PKC.
Materials:
-
Active PKC enzyme (e.g., PKCβ)
-
PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate)
-
This compound (or other inhibitors)
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG: HRP Conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 0.75% phosphoric acid)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including serial dilutions of this compound, in Kinase Assay Dilution Buffer. Equilibrate all components to room temperature before use.
-
Inhibitor Addition: Add 25 µL of each concentration of this compound (or control vehicle) to the wells of the PKC Substrate Microtiter Plate.
-
Enzyme Addition: Add 25 µL of diluted active PKC enzyme to each well, except for the "no enzyme" control wells.
-
Initiation of Kinase Reaction: Add 50 µL of a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific PKC isoform being tested.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C. This time should be within the linear range of the assay.
-
Stopping the Reaction: Terminate the reaction by emptying the wells.
-
Antibody Incubation: Wash the wells with a suitable wash buffer. Add 100 µL of diluted Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of diluted Anti-Rabbit IgG: HRP Conjugate and incubate for 30 minutes at room temperature.
-
Signal Development: Wash the wells. Add 100 µL of TMB Substrate and incubate in the dark for 30-60 minutes at room temperature, or until sufficient color has developed.
-
Measurement: Stop the color development by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all other readings. Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of Substrate Phosphorylation (Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of a downstream PKC substrate in a cellular context.
Materials:
-
Cell line expressing the target PKC isoform (e.g., THP-1 cells)
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated form of a known PKC substrate (e.g., Phospho-MARCKS)
-
Primary antibody against the total form of the substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
PKC Activation: Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for a short period (e.g., 30 minutes) to induce substrate phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total substrate or a housekeeping protein (e.g., GAPDH).
-
Calculate the percentage of inhibition of substrate phosphorylation for each concentration of this compound relative to the PMA-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
This compound is a valuable tool for studying the role of Protein Kinase C in various signaling pathways. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other potent and selective PKC inhibitors. Proper determination of both biochemical potency and cellular activity is crucial for the validation of such compounds in drug discovery and chemical biology research.
References
- 1. Protein kinase C - Wikipedia [en.wikipedia.org]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering PKC-IN-4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKC-IN-4 is a potent and orally bioavailable inhibitor of atypical protein kinase C (aPKC) isoforms, specifically targeting PKCι and PKCζ.[1][2][3] This thieno[2,3-d]pyrimidine (B153573) derivative has demonstrated efficacy in modulating vascular permeability, suggesting its potential therapeutic application in diseases characterized by vascular leakage, such as diabetic retinopathy and macular edema.[1][2][3][4] These application notes provide detailed protocols for the preparation and administration of this compound in animal models, primarily focusing on rodents, to facilitate preclinical research into its pharmacokinetic profile and therapeutic efficacy.
Physiochemical Properties and Formulation
This compound is a small molecule with an IC50 of 0.52 µM for aPKC.[1] Due to its likely hydrophobic nature, careful consideration must be given to its formulation for in vivo administration to ensure solubility and bioavailability.
Table 1: Physiochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H21N3O2S | N/A |
| Molecular Weight | 391.49 g/mol | N/A |
| In Vitro Potency (IC50 for aPKC) | 0.52 µM | [1] |
| Oral Bioavailability (in mice) | 81.7% | [1] |
Recommended Formulations:
While the exact formulation from the seminal study by Liu et al. (2020) is not publicly detailed, a common approach for similar small molecules involves a multi-component vehicle system. The following are suggested starting points for formulation development. It is crucial to perform small-scale solubility tests before preparing a large batch for in vivo studies.
For Oral (P.O.) Administration:
A common vehicle for oral gavage of hydrophobic compounds is a suspension in an aqueous vehicle containing a suspending agent.
-
Vehicle Composition:
-
0.5% - 1% Methylcellulose (MC) in sterile water
-
0.2% - 0.5% Tween 80 in sterile water
-
For Intravenous (I.V.) Administration:
For intravenous injection, the compound must be fully solubilized to prevent embolism. A co-solvent system is typically required.
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Preparation Protocol for I.V. Formulation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the desired final volume and mix thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution. The final solution should be clear.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice via oral gavage and intravenous injection. These procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Administration (Gavage) in Mice
This method is suitable for delivering a precise dose of this compound directly into the stomach.
Materials:
-
This compound formulated as a suspension.
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip for adult mice).
-
Syringe (1 mL).
-
Animal scale.
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and back. The head should be slightly extended.
-
Gently insert the gavage needle into the mouth at the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and into the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.
-
Once the needle is in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the suspension.
-
After administration, gently withdraw the needle in the same angle it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.
Intravenous (I.V.) Tail Vein Injection in Mice
This route ensures immediate and complete bioavailability of the compound.
Materials:
-
This compound formulated as a clear solution.
-
Sterile insulin (B600854) syringe with a 27-30 gauge needle.
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
70% ethanol (B145695) or isopropanol (B130326) wipes.
Procedure:
-
Weigh the mouse to calculate the required injection volume. The recommended maximum bolus injection volume for a mouse tail vein is 5 mL/kg.
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Wipe the tail with a 70% alcohol wipe to clean the injection site and further dilate the veins.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-20 degrees).
-
A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt a new injection at a more proximal site on the same or opposite vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
In Vivo Application Example: Retinal Vascular Permeability Model
This compound has been shown to be effective in models of retinal vascular permeability.[1][3][4][5] The following is a general workflow for an in vivo efficacy study based on similar published models.
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
Experimental Design:
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to groups (e.g., Vehicle control, VEGF + Vehicle, VEGF + this compound).
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before the induction of permeability.
-
Induction of Permeability: An intravitreal injection of vascular endothelial growth factor (VEGF) is performed to induce retinal vascular leakage.
-
Permeability Assessment (Evans Blue Assay):
-
At a set time after VEGF injection, Evans blue dye (which binds to albumin) is injected intravenously.
-
After a circulation period, the animals are euthanized, and the eyes are enucleated.
-
The retinas are dissected, and the extravasated Evans blue dye is extracted using formamide.
-
The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.
-
-
Data Analysis: The absorbance values are compared between the different treatment groups to determine the effect of this compound on VEGF-induced retinal vascular permeability.
Data Presentation
The following tables summarize the in vivo data available for this compound.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Intravenous (I.V.) | 10 | - | - | - | - | N/A |
| Oral (P.O.) | 20 | - | - | - | - | 81.7 |
Note: Specific values for Cmax, Tmax, AUC, and T1/2 are not publicly available and would need to be determined experimentally.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Route of Administration | Dose | Outcome |
| Rodent | VEGF-induced retinal vascular permeability | Intravitreal/Systemic | To be determined | Blocks VEGF- and TNFα-induced permeability |
Signaling Pathways and Visualizations
This compound is an inhibitor of atypical Protein Kinase C (aPKC). The diagram below illustrates the general signaling pathway involving aPKC and the points of potential therapeutic intervention by this compound.
Conclusion
This compound is a promising aPKC inhibitor with demonstrated in vivo activity and good oral bioavailability. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this compound. It is imperative that all animal experiments are conducted ethically and in compliance with all relevant regulations. Further studies are warranted to establish detailed pharmacokinetic profiles, optimal dosing regimens, and comprehensive safety and toxicity data for this compound in various animal models of disease.
References
- 1. NOVEL ATYPICAL PKC INHIBITORS PREVENT VASCULAR ENDOTHELIAL GROWTH FACTOR-INDUCED BLOOD-RETINAL BARRIER DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel atypical PKC inhibitors prevent vascular endothelial growth factor-induced blood-retinal barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Atypical Protein Kinase C Reduces Inflammation-Induced Retinal Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKC-IN-4 in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKC-IN-4, also identified as compound 7l, is a potent and orally bioavailable inhibitor of atypical Protein Kinase C (aPKC), specifically targeting the ι (iota) and ζ (zeta) isoforms.[1][2] Research has demonstrated its potential in modulating vascular permeability, making it a compound of interest for diseases characterized by edema and inflammation, such as certain retinopathies.[1][2][3] These application notes provide a comprehensive overview of the reported in vivo dosages of this compound in mice, detailed experimental protocols for its administration and evaluation, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
In Vivo Dosage and Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the key quantitative data for this compound administration in mouse models, based on available preclinical studies. This information is crucial for designing and interpreting in vivo experiments.
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| Intravenous (IV) Dose | 10 mg/kg | Intravenous | CD-1 | |
| Oral (PO) Dose | 20 mg/kg | Oral | CD-1 | |
| Oral Bioavailability | 81.7% | Oral | CD-1 | |
| IC₅₀ (aPKC) | 0.52 µM | - | - |
Signaling Pathway
This compound exerts its effects by inhibiting atypical Protein Kinase C (aPKC), a key player in various cellular signaling cascades. One of the well-documented pathways influenced by aPKC is the NF-κB signaling pathway, which is crucial in inflammatory responses and vascular permeability. The diagram below illustrates the mechanism by which this compound is believed to function.
Caption: this compound inhibits aPKC, blocking the downstream activation of the NF-κB pathway.
Experimental Protocols
The following protocols are based on the methodologies reported for the in vivo evaluation of this compound and similar small molecule inhibitors in mouse models.
Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
CD-1 mice (male, 8-10 weeks old)
-
Syringes and needles for IV and PO administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS equipment for bioanalysis
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Preparation:
-
For a 10 mg/kg IV dose, prepare a stock solution of this compound in the vehicle. The final injection volume should be approximately 5 mL/kg.
-
For a 20 mg/kg PO dose, prepare a stock solution of this compound in the vehicle. The final gavage volume should be approximately 10 mL/kg.
-
-
Dosing:
-
IV Group: Administer a single 10 mg/kg dose of this compound via the tail vein.
-
PO Group: Administer a single 20 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability.
Efficacy Study: Inhibition of Retinal Vascular Permeability
Objective: To evaluate the efficacy of this compound in a mouse model of VEGF-induced retinal vascular permeability.
Materials:
-
This compound
-
Vehicle
-
Recombinant mouse VEGF
-
Anesthetic (e.g., ketamine/xylazine)
-
Fluorescein-isothiocyanate (FITC)-dextran
-
Evans blue dye
-
Microscope for retinal imaging
-
Spectrophotometer
Protocol:
-
Animal Model: Use adult male CD-1 mice.
-
Drug Administration:
-
Administer this compound (20 mg/kg, PO) or vehicle to respective groups of mice.
-
-
Induction of Permeability: One hour after drug administration, intravitreally inject a sub-inflammatory dose of VEGF in one eye. Inject saline in the contralateral eye as a control.
-
Permeability Assessment:
-
24 hours after VEGF injection, anesthetize the mice and inject FITC-dextran or Evans blue dye intravenously.
-
After a set circulation time (e.g., 30 minutes), euthanize the animals and enucleate the eyes.
-
For FITC-dextran, prepare retinal flat mounts and visualize leakage using fluorescence microscopy.
-
For Evans blue, quantify the extravasated dye in the retina by spectrophotometry.
-
-
Data Analysis: Compare the extent of vascular leakage between the vehicle-treated and this compound-treated groups.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting an in vivo efficacy study of this compound.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound is a promising aPKC inhibitor with demonstrated oral bioavailability and in vivo activity in mouse models. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound. It is recommended that these protocols be adapted and optimized for specific experimental conditions and in accordance with institutional animal care and use guidelines.
References
- 1. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel PKC Inhibitor (PKC-IN-4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PKC-IN-4, a potent and selective inhibitor of Protein Kinase C (PKC). The following sections cover the solubility characteristics of this compound, its preparation for various experimental setups, and its application in both in vitro and cell-based assays.
Introduction to this compound
This compound is a novel, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][4] Dysregulation of PKC signaling is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions, making PKC a significant therapeutic target.[2] this compound offers a valuable tool for investigating the physiological and pathological roles of PKC.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Organic solvents are required to prepare stock solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ≥ 20 mg/mL (≥ 40 mM) | Can be used as an alternative to DMSO for stock solutions. |
| Methanol | ~10 mg/mL (~20 mM) | Lower solubility compared to DMSO and Ethanol. |
| PBS (pH 7.2) | < 0.1 mg/mL (< 0.2 mM) | Practically insoluble. Avoid direct dissolution in aqueous buffers. |
Note: The molarity is calculated based on a hypothetical molecular weight of 500 g/mol for this compound. Researchers should use the actual molecular weight provided with their compound lot.
Preparation of this compound for Experiments
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in DMSO.
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in solubilization.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions for In Vitro Kinase Assays
For in vitro kinase assays, the DMSO stock solution should be serially diluted to the desired final concentration in the kinase assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity (typically ≤ 1%).[5]
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in kinase assay buffer to prepare intermediate concentrations.
-
Add the final diluted inhibitor solution to the kinase reaction mixture. The final DMSO concentration should be kept constant across all experimental conditions, including the vehicle control.
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the this compound stock solution is diluted in cell culture medium. The final DMSO concentration should be minimized to avoid cellular toxicity, typically below 0.5%.[5]
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium.
-
Further dilute this intermediate solution in cell culture medium to achieve the final desired treatment concentrations.
-
Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (ELISA-based)
This protocol is adapted from a general ELISA-based PKC kinase activity assay.[6][7]
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% NP-40)[8]
-
ATP
-
Phospho-specific antibody against the substrate
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
Procedure:
-
Coat a 96-well plate with the PKC substrate peptide.
-
Wash the wells with wash buffer.
-
Prepare the kinase reaction mixture containing the purified PKC enzyme in kinase assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by washing the wells.
-
Add the phospho-specific primary antibody and incubate at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash again.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
Cell-Based PKC Signaling Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of a downstream PKC substrate in cultured cells.
Materials:
-
Cultured cells expressing the target PKC isoform
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for a PKC substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours, if necessary.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
PKC Signaling Pathway
PKC enzymes are key nodes in signal transduction cascades initiated by the activation of phospholipase C (PLC).[3] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[9] DAG directly activates conventional and novel PKC isoforms at the cell membrane.[1] This activation leads to the phosphorylation of a wide array of substrate proteins, which in turn modulate various cellular functions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous solution | Low aqueous solubility. | Increase the percentage of DMSO in the final working solution (while staying within the tolerated limits of the assay). Prepare fresh dilutions from the stock solution for each experiment. Sonicate the solution briefly. |
| No or low inhibition observed | Incorrect inhibitor concentration. Inactive compound. | Verify the dilution calculations and the concentration of the stock solution. Use a positive control inhibitor. Test a fresh aliquot of this compound. |
| High background in kinase assay | Non-specific antibody binding. High enzyme concentration. | Optimize antibody concentrations and blocking conditions. Titrate the amount of PKC enzyme used in the assay. |
| Cell toxicity in cell-based assays | High DMSO concentration. High concentration of this compound. | Ensure the final DMSO concentration is below 0.5%. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
Safety Precautions
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound and its solutions. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. abcam.com [abcam.com]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting TNF-α Signaling Using a Representative PKC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific inhibitor "PKC-IN-4" was not identifiable in publicly available scientific literature. Therefore, these application notes and protocols have been generated using Sotrastaurin (B1684114) (AEB071) as a representative, well-characterized, potent, and selective inhibitor of Protein Kinase C (PKC) isoforms. The provided data and methodologies are based on the known effects of Sotrastaurin and other relevant PKC inhibitors on signaling pathways, including those related to TNF-α. Researchers should validate these protocols for their specific molecule of interest.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory and autoimmune diseases. The signaling cascade initiated by TNF-α binding to its receptors, primarily TNFR1, leads to the activation of downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the expression of a wide array of genes involved in inflammation, cell survival, and apoptosis.
Protein Kinase C (PKC) is a family of serine/threonine kinases that acts as a crucial node in various signal transduction pathways, including the one initiated by TNF-α.[1] Different PKC isoforms can be activated downstream of TNF-α receptor engagement and play a role in modulating the subsequent inflammatory response.[2] Therefore, inhibition of specific PKC isoforms presents a promising therapeutic strategy for attenuating the detrimental effects of excessive TNF-α signaling.
Sotrastaurin is a selective inhibitor of PKC isoforms, including classical (α, β) and novel (θ) isoforms.[3] It has been shown to effectively block T-cell activation and proliferation, processes that share signaling components with the TNF-α pathway.[4] By inhibiting PKC, Sotrastaurin can interfere with the activation of the IκB kinase (IKK) complex, a critical step in the canonical NF-κB pathway.[3] This prevents the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 NF-κB heterodimer, thereby downregulating the expression of TNF-α-induced pro-inflammatory genes.
These application notes provide a comprehensive guide for researchers to study the inhibition of TNF-α signaling using a PKC inhibitor like Sotrastaurin. Detailed protocols for key experiments are provided, along with a summary of expected quantitative data and visual representations of the involved pathways and workflows.
Quantitative Data Summary
The following tables summarize the inhibitory activities of Sotrastaurin and other relevant PKC inhibitors on cellular processes related to immune signaling. This data can serve as a benchmark for evaluating a novel PKC inhibitor.
Table 1: Inhibitory Activity of Sotrastaurin on T-Cell Proliferation
| Assay Type | Cell Type | Stimulus | IC50 (nM) | Reference |
| Mixed Lymphocyte Reaction | Human T-cells | Allogeneic stimulation | 90 | |
| Mixed Lymphocyte Reaction | Human T-cells | Allogeneic stimulation | 37 |
Table 2: Inhibitory Activity of Other PKC Inhibitors on TNF-α Production
| Inhibitor | Target(s) | Cell Type | Stimulus | IC50 (nM) | Reference |
| Staurosporine | Broad-spectrum kinase | Human peripheral blood monocytes | LPS | 0.2 | |
| K252a | Broad-spectrum kinase | Human peripheral blood monocytes | LPS | 20 | |
| Calphostin C | PKC specific | Human peripheral blood monocytes | LPS | 20 | |
| Chelerythrine | PKC specific | Human peripheral blood monocytes | LPS | 20 | |
| Enzastaurin | PKCβ selective | Multiple Myeloma cell lines | - | 600-1600 |
Signaling Pathways and Experimental Workflows
TNF-α Signaling Pathway and PKC Inhibition
Caption: TNF-α signaling pathway leading to NF-κB activation and the point of inhibition by a PKC inhibitor.
General Experimental Workflow for Assessing PKC Inhibitor Efficacy
Caption: A general workflow for evaluating the efficacy of a PKC inhibitor on TNF-α signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxicity of the PKC inhibitor.
Materials:
-
L929 murine fibroblast cell line (sensitive to TNF-α) or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human or murine TNF-α
-
PKC inhibitor (e.g., Sotrastaurin)
-
Actinomycin D (to sensitize cells to TNF-α-induced apoptosis)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the PKC inhibitor in culture medium.
-
Treatment:
-
To test for direct cytotoxicity: Add various concentrations of the PKC inhibitor to the cells. Include a vehicle-only control.
-
To test for inhibition of TNF-α-induced cytotoxicity: Pre-incubate the cells with serial dilutions of the PKC inhibitor for 1-2 hours. Then, add a constant concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (final concentration of 1 µg/mL). Include controls with TNF-α and Actinomycin D alone, and untreated cells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Quantification of TNF-α Secretion by ELISA
This protocol measures the amount of TNF-α secreted by cells (e.g., LPS-stimulated macrophages) into the culture medium.
Materials:
-
RAW 264.7 murine macrophage cell line or human THP-1 monocytes
-
Lipopolysaccharide (LPS)
-
PKC inhibitor (e.g., Sotrastaurin)
-
Human or mouse TNF-α ELISA kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA before seeding.
-
Pre-treatment: Pre-treat the cells with various concentrations of the PKC inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production. Include an unstimulated control and an LPS-only stimulated group.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the culture supernatant.
-
ELISA Procedure: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the TNF-α standards. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the IC50 of the PKC inhibitor for TNF-α production.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to detect the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, HEK293)
-
Recombinant human TNF-α
-
PKC inhibitor (e.g., Sotrastaurin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with the PKC inhibitor for 1-2 hours. Stimulate with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and compare the treated groups to the control group.
In Vitro PKC Kinase Activity Assay
This assay directly measures the enzymatic activity of PKC and its inhibition by the compound of interest.
Materials:
-
Active PKC enzyme
-
PKC-specific peptide substrate (e.g., KRTLRR)
-
PKC inhibitor (e.g., Sotrastaurin)
-
[γ-³²P]ATP or a non-radioactive assay kit (e.g., ELISA-based)
-
Kinase reaction buffer
-
P81 phosphocellulose paper (for radioactive assay) or antibody-coated plate (for ELISA)
-
Scintillation counter or microplate reader
Protocol (based on a non-radioactive ELISA kit):
-
Reagent Preparation: Prepare all reagents, including kinase buffer, ATP solution, and antibodies, as per the kit manufacturer's instructions.
-
Inhibitor Dilution: Prepare serial dilutions of the PKC inhibitor.
-
Kinase Reaction:
-
Add the PKC enzyme, peptide substrate, and the PKC inhibitor (or vehicle) to the wells of the reaction plate.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection:
-
Stop the reaction and wash the wells.
-
Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate.
-
Wash and add an HRP-conjugated secondary antibody and incubate.
-
Add a TMB substrate and allow color to develop. Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PKC activity inhibition for each concentration of the inhibitor and determine the IC50 value.
References
- 1. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Effect of selective PKC isoform activation and inhibition on TNF-α-induced injury and apoptosis in human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis with PKC-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably cancer and ischemic diseases. The Protein Kinase C (PKC) family of serine/threonine kinases are crucial mediators in the signal transduction pathways that regulate angiogenesis. Atypical PKC (aPKC) isoforms, specifically PKCι (iota) and PKCζ (zeta), have been identified as key players in vascular development and permeability, particularly downstream of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][2]
PKC-IN-4 is a potent and orally active inhibitor of atypical PKC (aPKC).[1] It functions as an ATP-competitive inhibitor of both aPKCι and aPKCζ isoforms.[3][4] Notably, this compound has been shown to block VEGF-induced permeability in retinal endothelial cells, a key process related to angiogenesis. These characteristics make this compound a valuable pharmacological tool for investigating the role of aPKC in angiogenesis and for the preclinical evaluation of aPKC inhibition as a potential anti-angiogenic therapeutic strategy.
These application notes provide an overview of this compound, summarize its known quantitative effects, and offer detailed protocols for its use in fundamental in vitro and in vivo angiogenesis assays.
This compound: Compound Profile
| Property | Value | Reference |
| Target | Atypical Protein Kinase C (aPKC), specifically PKCι and PKCζ | |
| Mechanism of Action | ATP-competitive inhibitor | |
| IC50 (aPKC) | 0.52 µM | |
| EC50 (VEGF-induced endothelial permeability) | 0.071 µM | |
| Formulation | Supplied as a solid. For in vitro studies, dissolve in DMSO. For in vivo studies, formulation may require a vehicle such as corn oil, depending on the administration route. | |
| Storage | Store the solid compound at -20°C. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Signaling Pathway
Atypical PKCs are essential for embryonic vascular development. In the context of VEGF-driven angiogenesis, aPKC isoforms are thought to be activated downstream of the VEGF receptor 2 (VEGFR2). Inhibition of aPKC with compounds like this compound can disrupt this signaling cascade, leading to a reduction in endothelial cell migration, proliferation, and tube formation, which are all critical steps in the angiogenic process.
Data Presentation: Efficacy of this compound
The following table summarizes the known quantitative data for this compound's inhibitory activity. This data is crucial for determining appropriate working concentrations for various experimental setups.
| Parameter | Value | Cell/System | Assay | Reference |
| aPKC Inhibition (IC50) | 0.52 µM | Cell-free | In vitro kinase assay | |
| VEGF-Induced Permeability (EC50) | 0.071 µM | Bovine Retinal Endothelial Cells (BRECs) | Endothelial Permeability Assay | |
| TNF-α induced NF-κB activation | Inhibition observed | HEK293 cells | Luciferase reporter assay |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on angiogenesis.
In Vitro Angiogenesis Assays
These assays are fundamental for assessing the direct effects of this compound on endothelial cell function. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
VEGF (as a pro-angiogenic stimulus)
-
96-well culture plate
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium (e.g., EBM-2) containing 2% FBS. A typical cell density is 1.5 x 10^4 cells per well.
-
Treatment: Prepare a serial dilution of this compound in the cell suspension. Suggested concentration range: 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a positive control (VEGF, e.g., 50 ng/mL) without the inhibitor.
-
Incubation: Gently add 100 µL of the cell suspension containing the respective treatments to each well of the matrix-coated plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Analysis: After incubation, visualize the tube formation using an inverted phase-contrast microscope. Capture images of the capillary-like networks.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
This assay measures the rate of cell migration, a crucial component of angiogenesis where endothelial cells move to form new vessels.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound (stock solution in DMSO)
-
VEGF
-
24-well culture plate
-
Sterile 10 µL or 200 µL pipette tip
-
Inverted microscope with imaging capabilities
Protocol:
-
Cell Monolayer: Seed HUVECs in a 24-well plate and grow them to 90-100% confluency.
-
Scratch/Wound Creation: Using a sterile pipette tip, create a linear scratch through the center of the cell monolayer in each well.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh basal medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a pro-angiogenic stimulus like VEGF (e.g., 50 ng/mL). Include a vehicle control (DMSO) and a VEGF-only control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. Mark the location for subsequent imaging.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Imaging (Time X): Capture images of the same marked locations at various time points (e.g., 6, 12, and 24 hours).
-
Quantification: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.
This 3D assay more closely mimics the in vivo environment and assesses the collective sprouting of endothelial cells from a central spheroid.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound (stock solution in DMSO)
-
VEGF
-
Methylcellulose
-
Fibrinogen or Collagen I gel
-
Thrombin
-
96-well round-bottom plate
Protocol:
-
Spheroid Formation: Mix HUVECs with methylcellulose-containing medium to prevent cell aggregation at the bottom of the well. Seed approximately 500 cells per well in a 96-well round-bottom plate. Incubate for 24 hours to allow spheroid formation.
-
Gel Embedding: Prepare a fibrinogen or collagen I solution on ice. Carefully collect the spheroids and mix them with the gel solution containing different concentrations of this compound and VEGF.
-
Polymerization: Add thrombin to the fibrinogen solution to induce polymerization. Quickly dispense the spheroid-containing gel into a 24-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to set.
-
Culture: Add endothelial cell growth medium on top of the gel.
-
Incubation: Incubate for 24-48 hours.
-
Imaging and Analysis: Capture images of the spheroids and the radiating sprouts.
-
Quantification: Measure the cumulative length of all sprouts originating from each spheroid and the number of sprouts per spheroid.
In Vivo Angiogenesis Assay
The Matrigel plug assay is a widely used in vivo model to assess angiogenesis.
Materials:
-
Mice (e.g., C57BL/6)
-
Growth factor-reduced Matrigel
-
VEGF
-
Heparin
-
This compound
-
Sterile, cold syringes and needles
Protocol:
-
Preparation of Matrigel Mixture (on ice): Thaw Matrigel on ice. Prepare the following mixtures in sterile, pre-chilled tubes:
-
Negative Control: Matrigel + Heparin (e.g., 10 U/mL) + Vehicle for this compound.
-
Positive Control: Matrigel + Heparin + VEGF (e.g., 100 ng/mL) + Vehicle for this compound.
-
Treatment Group(s): Matrigel + Heparin + VEGF + this compound (at desired concentrations, e.g., 1 µM, 10 µM).
-
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the cold Matrigel mixture into the dorsal flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: House the mice for 7-14 days to allow for vascularization of the Matrigel plugs.
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the extent of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize and quantify the microvessel density.
-
Conclusion
This compound is a valuable tool for dissecting the role of atypical PKC isoforms in the complex process of angiogenesis. Its demonstrated ability to inhibit VEGF-induced vascular permeability provides a strong rationale for its use in a variety of angiogenesis models. The protocols outlined above offer a framework for researchers to investigate the anti-angiogenic potential of this compound and to further elucidate the molecular mechanisms by which aPKC regulates vascular biology. Careful dose-response studies are recommended to determine the optimal concentration of this compound for each specific experimental system.
References
Application Notes and Protocols for Experimental Design with a Novel PKC Inhibitor (PKC-IN-4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in various signal transduction pathways, regulating cellular processes such as proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of PKC activity is implicated in numerous diseases, including cancer, making PKC isoforms attractive therapeutic targets.[2][3] This document provides a comprehensive guide for the experimental design and detailed protocols for the characterization of a novel PKC inhibitor, exemplified by the hypothetical compound PKC-IN-4.
PKC inhibitors can be classified based on their mechanism of action, primarily as ATP-competitive or substrate-competitive inhibitors.[1] The experimental workflow described herein is designed to elucidate the mechanism of action, determine the potency and selectivity, and evaluate the cellular effects of a novel PKC inhibitor like this compound.
Mechanism of Action and Signaling Pathways
PKC enzymes are activated by second messengers like diacylglycerol (DAG) and calcium ions (for conventional and novel isoforms). Upon activation, PKC translocates to the plasma membrane and phosphorylates a multitude of downstream target proteins, thereby activating signaling cascades such as the Raf/MEK/ERK and PI3K/AKT pathways, which are central to cell survival and proliferation. This compound is a hypothetical ATP-competitive inhibitor designed to block the kinase activity of PKC, thereby preventing the phosphorylation of its downstream substrates and inhibiting these signaling pathways.
Experimental Workflow for this compound Characterization
The characterization of a novel PKC inhibitor such as this compound follows a logical progression from in vitro biochemical assays to more complex cell-based assays to evaluate its biological effects.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 15.2 |
| PKCβI | 12.8 |
| PKCβII | 10.5 |
| PKCγ | 25.6 |
| PKCδ | 150.3 |
| PKCε | 210.8 |
| PKCζ | > 10,000 |
| PKA | > 10,000 |
| AKT1 | 5,600 |
Table 2: Effect of this compound on Cell Viability in HCT116 Cells
| Concentration (µM) | % Viability (48h) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 85.3 ± 4.1 |
| 0.5 | 62.1 ± 3.5 |
| 1.0 | 45.7 ± 2.8 |
| 5.0 | 21.4 ± 1.9 |
| 10.0 | 8.9 ± 1.2 |
| EC₅₀ (µM) | 0.85 |
Table 3: Effect of this compound on Apoptosis in HCT116 Cells
| Treatment (1 µM, 24h) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound | 3.8 ± 0.4 |
| Staurosporine (B1682477) (1 µM) | 5.2 ± 0.6 |
Experimental Protocols
In Vitro PKC Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCβI, PKCβII, etc.)
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
This compound (stock solution in DMSO)
-
ATP
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the specific PKC isoform to each well.
-
Add 20 µL of the PKC substrate peptide solution to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution provided in the kit.
-
Transfer the reaction mixture to the provided ELISA plate coated with an antibody that recognizes the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 30 minutes.
-
Wash the plate three times.
-
Add the TMB substrate and incubate until color develops.
-
Stop the color development with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
HCT116 colorectal cancer cells (or other relevant cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of PKC signaling.
Materials:
-
HCT116 cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) - a PKC activator
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PKC substrate motif, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 nM PMA for 30 minutes to activate PKC.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Caspase-Glo 3/7 Assay)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
HCT116 cells
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Caspase-Glo 3/7 Assay Kit
-
96-well white-walled plates
Protocol:
-
Seed HCT116 cells in a 96-well white-walled plate at 10,000 cells/well and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 1 µM), staurosporine (1 µM), or vehicle control for 24 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Logical Decision-Making for Compound Advancement
The data generated from these experiments will inform the decision to advance this compound for further preclinical development.
References
Application Notes: Utilizing PKC Inhibitors in Luciferase Reporter Assays with a Focus on Sotrastaurin
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity is implicated in various diseases, including cancer and autoimmune disorders, making PKC isoforms attractive targets for therapeutic intervention. Luciferase reporter assays are a cornerstone in studying the transcriptional regulation mediated by signaling pathways involving PKC. These assays provide a sensitive and quantitative method to assess the activity of transcription factors downstream of PKC, such as Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).
This document provides detailed protocols and application notes for the use of a representative pan-PKC inhibitor, Sotrastaurin (also known as AEB071) , in luciferase reporter assays. While the specific compound "PKC-IN-4" was not found in publicly available literature, Sotrastaurin serves as a well-characterized tool compound for interrogating PKC-dependent signaling pathways. Sotrastaurin is a potent, orally active inhibitor of several PKC isoforms and has been shown to effectively suppress T-cell activation by inhibiting NF-κB and NFAT transactivation pathways.[2]
Mechanism of Action of Sotrastaurin
Sotrastaurin acts as a pan-PKC inhibitor, targeting multiple PKC isoforms with high affinity.[1] In T-lymphocytes, activation of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 initiates a signaling cascade that leads to the production of diacylglycerol (DAG) and an increase in intracellular calcium. These second messengers activate conventional and novel PKC isoforms, which in turn phosphorylate downstream targets, leading to the activation of transcription factors like NF-κB and NFAT.[1][3] These transcription factors then translocate to the nucleus and bind to response elements in the promoters of target genes, such as Interleukin-2 (IL-2), driving their expression. Sotrastaurin inhibits the catalytic activity of PKC, thereby blocking the downstream activation of NF-κB and NFAT and subsequent gene transcription.
Data Presentation
The inhibitory activity of Sotrastaurin and other common PKC inhibitors against various PKC isoforms has been determined in numerous studies. The following tables summarize these findings, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitor Constant (Ki) Values of Sotrastaurin against PKC Isoforms
| PKC Isoform | Sotrastaurin (AEB071) Ki (nM) |
|---|---|
| PKCα | 0.95 |
| PKCβ | 0.64 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
| PKCη | 1.8 |
| PKCθ | 0.22 |
Data compiled from in vitro cell-free kinase assays.
Table 2: Comparative IC50 Values of Various PKC Inhibitors
| PKC Isoform / Assay | Sotrastaurin (AEB071) | Enzastaurin (LY317615) | Gö6976 |
|---|---|---|---|
| PKCα | - | 39 nM | 2.3 nM |
| PKCβ | - | 6 nM | 6.2 nM |
| PKCγ | - | 83 nM | - |
| PKCε | - | 110 nM | - |
| PKD | - | - | 20 nM |
| T-cell proliferation | ~108 nM | - | - |
| Jurkat IL-2 Reporter | 54 nM | - | - |
IC50 values are dependent on assay conditions. Data compiled from multiple sources.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay to Evaluate PKC Inhibition
This protocol describes a method to quantify the inhibitory effect of a PKC inhibitor, such as Sotrastaurin, on NF-κB activation in a human cell line (e.g., HEK293T) using a luciferase reporter system.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing tandem NF-κB response elements driving firefly luciferase expression)
-
Renilla luciferase plasmid (e.g., pRL-TK, for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or similar serum-free medium
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA, or TNF-α)
-
PKC inhibitor (e.g., Sotrastaurin, dissolved in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells into a 96-well plate at a density of 1.5 - 2.0 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator until cells reach 70-80% confluency.
-
-
Transfection:
-
For each well, prepare a transfection mix in serum-free medium containing the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid. A 10:1 ratio of reporter to normalization plasmid is recommended.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's protocol, and then add the complex to the cells.
-
Incubate the cells for 18-24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of Sotrastaurin in complete medium. A final concentration range of 0.1 nM to 10 µM is a good starting point. Include a vehicle control (DMSO).
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of Sotrastaurin or vehicle to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare the PKC activator (e.g., PMA at a final concentration of 10-50 ng/mL or TNF-α at 10 ng/mL) in complete medium.
-
Add the activator to all wells except for the unstimulated control wells.
-
Incubate the plate for an additional 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with PBS.
-
Lyse the cells by adding 20 µL of 1X passive lysis buffer and incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Relative Luciferase Units = Firefly/Renilla).
-
Calculate the fold induction by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
To determine the IC50 of the inhibitor, plot the percentage of inhibition (relative to the stimulated vehicle control) against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PKC signaling pathway leading to NF-κB activation and its inhibition by Sotrastaurin.
Experimental Workflow Diagram
Caption: Experimental workflow for a PKC inhibitor luciferase reporter assay.
References
Measuring the In Vivo Efficacy of PKC-IN-4: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal regulators of a myriad of cellular functions, including proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC signaling is implicated in numerous pathologies, most notably cancer.[2] The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[1] Atypical PKCs (aPKCs), which include PKCζ and PKCι/λ, are of particular interest in oncology as they have been identified as key mediators in pathways that contribute to tumor progression and maintenance.[3]
PKC-IN-4 is a potent and orally bioavailable inhibitor of atypical PKC (aPKC).[4] It has demonstrated the ability to inhibit TNF-α induced NF-κB activity and to block VEGF- and TNFα-induced permeability in the retinal vasculature. These mechanisms suggest its potential as a therapeutic agent in cancers where aPKC and NF-κB signaling are critical for tumor growth and survival.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models, specifically utilizing a tumor xenograft model. The subsequent sections will detail the necessary experimental workflows, from animal model selection and preparation to drug administration and endpoint analysis.
Data Presentation
The following tables summarize the known quantitative data for this compound, providing a quick reference for its biochemical and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC₅₀ | 0.52 µM | Concentration for 50% inhibition of aPKC activity. |
| EC₅₀ | 0.071 µM | Concentration for 50% effective inhibition of VEGF-induced endothelial permeability. |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Administration Route | Dose | Oral Bioavailability (%) |
| Intravenous (i.v.) | 10 mg/kg | N/A |
| Oral (p.o.) | 20 mg/kg | 81.7% |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental plan, the following diagrams have been generated.
References
- 1. Protein kinase C - Wikipedia [en.wikipedia.org]
- 2. Preclinical and clinical development of novel agents that target the protein kinase C family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTEIN KINASE C IN CANCER: THE TOP FIVE UNANSWERED QUESTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: PKC-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PKC-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of atypical Protein Kinase C (aPKC).[1] Its primary mechanism of action is to block the kinase activity of aPKC isoforms. It has a reported IC50 of 0.52 µM.[1] By inhibiting aPKC, this compound can modulate downstream signaling pathways, such as the TNF-α induced NF-κB pathway.[1]
Q2: I am not seeing any inhibition of my target in my cell-based assay. What are the possible reasons?
A2: There are several potential reasons why this compound may not appear to be working in your assay:
-
Incorrect Inhibitor Concentration: Ensure you are using a concentration of this compound that is appropriate for your specific cell type and the expression level of aPKC.
-
Solubility Issues: this compound, like many kinase inhibitors, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration in your assay.
-
Inhibitor Instability: The inhibitor may be degrading in your cell culture medium over the course of the experiment.
-
Cell Permeability: While described as orally active, its permeability can vary between different cell types.
-
Assay-Specific Problems: The readout of your assay may not be sensitive enough to detect the effects of aPKC inhibition, or there could be issues with other reagents.
Q3: How should I prepare and store this compound?
A3: For optimal performance and stability, follow these guidelines:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent like DMSO.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to do so immediately before use to minimize precipitation and degradation. Perform serial dilutions to avoid shocking the compound out of solution.
Q4: What are the known off-target effects of this compound?
A4: The provided information primarily focuses on its activity as an aPKC inhibitor.[1] However, like most kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is advisable to perform control experiments to assess the specificity of the observed effects in your system. This can include using a structurally different aPKC inhibitor or using siRNA/CRISPR to knock down aPKC and see if the phenotype is recapitulated.
Troubleshooting Guides
Problem 1: this compound is not showing activity in an in vitro kinase assay.
This guide addresses issues where the inhibitor fails to inhibit the activity of purified or recombinant aPKC enzyme.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of this compound activity in vitro.
| Potential Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Double-check all calculations for dilutions. Prepare fresh serial dilutions from the stock solution. |
| Inactive aPKC Enzyme | Verify the activity of your aPKC enzyme using a known substrate and in the absence of any inhibitor. If necessary, use a fresh batch of enzyme. |
| Assay Buffer Composition | Ensure that components in your assay buffer (e.g., detergents, reducing agents) are not interfering with the inhibitor's activity. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of precipitation after adding this compound. Consider reducing the final assay concentration or including a low percentage of DMSO in the final reaction. |
| Degraded Inhibitor | If the inhibitor has been stored improperly or for a long time, it may have degraded. Use a fresh vial of the compound. |
Problem 2: Inconsistent or lack of expected phenotype in cell-based assays.
This guide focuses on troubleshooting issues when using this compound in a cellular context.
Signaling Pathway Context:
Caption: Simplified TNF-α signaling pathway involving aPKC.
| Potential Cause | Recommended Action |
| Low Cell Permeability | Increase the incubation time with this compound. If the issue persists, consider using a different cell line or a positive control compound with known good permeability. |
| Inhibitor Instability in Media | Minimize the pre-incubation time of the inhibitor in the cell culture medium. Prepare fresh dilutions immediately before each experiment. |
| High Protein Binding in Serum | If using serum-containing medium, the inhibitor may bind to serum proteins, reducing its effective concentration. Try reducing the serum percentage during the inhibitor treatment period or using a serum-free medium if your cells can tolerate it. |
| Cellular Efflux Pumps | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell. Co-incubation with a known efflux pump inhibitor can help diagnose this issue. |
| Redundant Signaling Pathways | The biological process you are measuring may be regulated by pathways redundant to aPKC signaling. Consider using a combination of inhibitors or a more direct downstream readout of aPKC activity. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Atypical Protein Kinase C (aPKC) | [1] |
| IC50 | 0.52 µM | [1] |
| Known Cellular Activity | Inhibits TNF-α induced NF-κB activity | [1] |
| In Vivo Activity | Orally active, blocks VEGF- and TNFα-induced retinal vascular permeability | [1] |
Table 2: Recommended Starting Concentrations for Experiments
| Assay Type | Recommended Starting Concentration | Key Considerations |
| In Vitro Kinase Assay | 0.1 - 10 µM | The IC50 is a good starting point. Titrate the inhibitor to generate a dose-response curve. |
| Cell-Based Assay | 1 - 25 µM | Cellular IC50 is often higher than the biochemical IC50 due to factors like cell permeability and protein binding. A dose-response experiment is essential. |
Experimental Protocols
Protocol 1: In Vitro aPKC Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified aPKC enzyme.
Materials:
-
Active aPKC enzyme
-
This compound
-
Specific peptide substrate for aPKC
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations.
-
Add Reagents to Plate: To the wells of a 384-well plate, add the aPKC enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the kinase reaction and measure the signal according to the manufacturer's instructions for your chosen detection reagent.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for NF-κB Activation
This protocol describes a method to measure the effect of this compound on TNF-α-induced NF-κB activation in a cell line.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
TNF-α
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and loading control signals. Compare the inhibitor-treated samples to the TNF-α-only control.
References
improving PKC-IN-4 solubility for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with PKC-IN-4 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and orally active atypical protein kinase C (aPKC) inhibitor.[1] Like many small molecule kinase inhibitors, it is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media. This can cause the compound to precipitate, leading to inaccurate dosing and inconsistent experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing high-concentration stock solutions of hydrophobic kinase inhibitors like this compound is dimethyl sulfoxide (B87167) (DMSO). Other potential organic solvents include ethanol, N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMA). It is crucial to use a high-purity, anhydrous grade of the chosen solvent to ensure the stability of the compound.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my cell culture medium. What happened?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at 0.1% or lower. The specific tolerance can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your cells.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to prepare single-use aliquots.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to resolving common solubility issues with this compound in cell-based assays.
Issue 1: this compound fails to dissolve in the primary solvent (e.g., DMSO).
-
Possible Cause: The compound may have degraded, or the solvent may not be of high enough purity.
-
Suggested Solutions:
-
Ensure you are using a high-purity, anhydrous grade of the solvent.
-
To aid dissolution, gently warm the solution in a 37°C water bath or briefly sonicate it in an ultrasonic bath.
-
If solubility issues persist, consider trying an alternative organic solvent such as NMP or DMA.
-
Issue 2: this compound precipitates immediately upon dilution into aqueous media.
-
Possible Cause: The kinetic solubility of this compound in the aqueous medium has been exceeded.
-
Suggested Solutions:
-
Reduce the final concentration: This is the most direct way to stay below the solubility limit.
-
Perform a stepwise dilution: Instead of a single large dilution, create an intermediate dilution in a smaller volume of serum-free media or phosphate-buffered saline (PBS) first. Then, add this intermediate dilution to the final volume of complete media with vigorous mixing.
-
Optimize the dilution method: Try adding the inhibitor stock solution to the media while vortexing to ensure rapid and even distribution.
-
Issue 3: The cell culture medium becomes cloudy over time after adding this compound.
-
Possible Cause: The compound is slowly precipitating out of solution due to instability or interactions with media components.
-
Suggested Solutions:
-
Reduce the incubation time: If your experimental design allows, a shorter incubation period may prevent the compound from precipitating.
-
Incorporate serum: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds in solution. Try pre-diluting the stock in serum-containing media.
-
Use solubility enhancers: Consider adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer to help maintain the inhibitor in solution.
-
Quantitative Data Summary
| Category | Substance | Recommended Starting Concentration | Notes |
| Primary Solvents | DMSO | 1-10 mM (for stock solution) | High-purity, anhydrous grade is essential. |
| Ethanol | Varies | Can be an alternative to DMSO for some compounds. | |
| NMP | Varies | A less common but effective alternative. | |
| DMA | Varies | Another alternative to DMSO. | |
| Solubility Enhancers | Tween-20 | 0.01% (v/v) | A non-ionic surfactant. |
| Triton X-100 | 0.01% (v/v) | Another non-ionic surfactant. | |
| Pluronic F-68 | Varies | A non-ionic triblock copolymer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the solid this compound powder and place it into a sterile, amber glass or polypropylene (B1209903) vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps to empirically determine the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.
-
Prepare a dilution series: In your cell culture medium (with and without serum), prepare a series of dilutions of your this compound DMSO stock solution. For example, you could aim for final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below the level toxic to your cells (e.g., 0.5%).
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2, 6, 24 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and, more sensitively, by examining a small aliquot under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified overview of the Protein Kinase C (PKC) signaling pathway.
References
Technical Support Center: Optimizing PKC-IN-4 Concentration for Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using PKC-IN-4, a novel Protein Kinase C (PKC) inhibitor. The information herein is compiled to address common challenges encountered during the experimental application of PKC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is cell-line and assay-dependent. We recommend starting with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific system. A typical starting range for many PKC inhibitors is between 100 nM and 10 µM. It is crucial to also include a vehicle control (e.g., DMSO) at the same concentration as the highest dose of this compound.
Recommended Starting Concentrations for Kinase Inhibitors
| Concentration Range | Purpose |
| 0.1 - 1 µM | Initial screening, assessing on-target effects. |
| 1 - 10 µM | Dose-response curves, determining IC50. |
| > 10 µM | May be necessary for some cell lines, but increases the risk of off-target effects. |
Q2: How should I reconstitute and store this compound?
A2: For initial reconstitution, dissolve this compound in a suitable solvent such as DMSO to create a stock solution of 1-10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Stock Solution and Storage Recommendations
| Parameter | Recommendation |
| Reconstitution Solvent | DMSO |
| Stock Concentration | 1 - 10 mM |
| Storage Temperature | -20°C or -80°C |
| Handling | Aliquot to avoid freeze-thaw cycles. |
Q3: What are the known downstream targets of PKC that I can monitor to confirm this compound activity?
A3: PKC is a key node in numerous signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis. The specific downstream effects depend on the PKC isoform being targeted. A common method to confirm PKC inhibition is to assess the phosphorylation status of its substrates via Western blotting. For instance, in T-cells, PKCθ activation leads to the phosphorylation of components in the NF-κB pathway. Therefore, a reduction in the phosphorylation of proteins like CARMA1 or the degradation of IκBα can indicate on-target activity of a PKC inhibitor.[1]
Troubleshooting Guide
Q1: I am observing inconsistent results between experiments. What could be the cause?
A1: Inconsistent results can stem from several factors related to inhibitor stability and experimental setup.
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Inhibitor Stability: Ensure that your stock solution of this compound is properly stored and that you are using fresh dilutions for each experiment. The stability of the inhibitor in your specific cell culture medium over the course of the experiment should also be considered.[1]
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Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentration, as these can influence cellular signaling and response to inhibitors.
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Experimental Timing: The duration of inhibitor treatment is critical. A time-course experiment is recommended to determine the optimal incubation period.
Q2: The cellular phenotype I observe is not consistent with known functions of PKC. How can I investigate potential off-target effects?
A2: Unexpected phenotypes may be due to the inhibition of other kinases. Due to the conserved nature of the ATP-binding pocket among kinases, off-target effects are a common concern with kinase inhibitors.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting workflow for an unexpected phenotype.
Q3: There is a significant difference between the inhibitor's potency in a biochemical assay (Ki) and its effective concentration in a cellular assay (IC50). Why is this?
A3: A discrepancy between biochemical and cellular potency is common and can be attributed to several factors.
Factors Influencing Cellular Potency
| Factor | Description |
| Cell Permeability | The compound may have poor membrane permeability, resulting in a lower intracellular concentration. |
| Inhibitor Stability | The compound may be unstable in the cell culture medium or rapidly metabolized by the cells. |
| Drug Efflux | Cells can express efflux pumps, such as P-glycoprotein, that actively remove the inhibitor from the cell. |
| High Intracellular ATP | The intracellular concentration of ATP is much higher than that used in many in vitro kinase assays, which can lead to competition and reduce the apparent potency of ATP-competitive inhibitors. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream PKC Signaling
This protocol allows for the assessment of this compound's effect on the phosphorylation of a downstream target.
1. Cell Treatment and Lysis: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time. If applicable, stimulate the cells with a known PKC activator (e.g., PMA) for the last 15-30 minutes of incubation to induce pathway activation. c. Wash the cells with ice-cold PBS. d. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
3. Gel Electrophoresis and Transfer: a. Separate the protein samples by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include wells with vehicle control and untreated cells.
3. Incubation: a. Incubate the plate for a period that allows for the assessment of effects on proliferation (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
5. Solubilization and Measurement: a. Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. b. Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
6. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Visualizations
PKC Signaling Pathway
Caption: Simplified overview of a conventional PKC signaling pathway.
Experimental Workflow for a New Inhibitor
Caption: General experimental workflow for characterizing a new kinase inhibitor.
References
PKC-IN-4 stability in solution and storage
Welcome to the technical support center for PKC-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this novel Protein Kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For maximum stability, the solid form of this compound should be stored at -20°C in a desiccated environment.[1] This prevents degradation from ambient moisture and heat. Under these conditions, the compound is expected to be stable for up to three years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: What are the optimal storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage (up to one year), it is recommended to store DMSO stock solutions at -80°C.[1] For short-term storage of working stocks (up to one month), -20°C is suitable. To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: I've noticed precipitation in my this compound stock solution after freezing. What should I do?
A4: Precipitation can occur, particularly if the stock solution has absorbed moisture. Before each use, allow the vial to completely warm to room temperature before opening to reduce condensation. It is also recommended to vortex or sonicate the solution prior to use to ensure it is fully dissolved.
Q5: I suspect my this compound is degrading in my aqueous assay buffer. How can I confirm this?
A5: Degradation in aqueous solutions can be influenced by factors such as hydrolysis, oxidation, and photodecomposition. To confirm degradation, a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC) is recommended. This involves comparing an HPLC chromatogram of the solution at the start of your experiment (time zero) to one taken after incubation under your experimental conditions (e.g., 37°C for 24 hours). A decrease in the peak corresponding to the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity of this compound in cell-based assays.
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Possible Cause 1: Compound Degradation.
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Troubleshooting Step: Verify the storage conditions of both the solid compound and the DMSO stock solution. Ensure that freeze-thaw cycles have been minimized by using single-use aliquots. Consider performing an HPLC analysis to check the integrity of your stock solution.
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Possible Cause 2: Improper Solution Preparation.
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Troubleshooting Step: Ensure the compound is fully dissolved in DMSO before further dilution into aqueous buffers. After thawing, bring the stock solution to room temperature and vortex thoroughly.
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Possible Cause 3: Interaction with Assay Components.
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Troubleshooting Step: Some components of cell culture media or assay buffers can interact with small molecules. Test the stability of this compound in your specific assay buffer using HPLC analysis as described in the FAQs.
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Issue 2: Variability between experiments.
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Possible Cause 1: Repeated Freeze-Thaw Cycles.
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Troubleshooting Step: The primary issue with repeated freeze-thaw cycles is the hygroscopic nature of DMSO, which readily absorbs moisture. This can lead to hydrolysis of the inhibitor or cause it to precipitate upon freezing. Prepare single-use aliquots of your stock solution to avoid this issue.
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Possible Cause 2: Extended Incubation Times.
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Troubleshooting Step: If your experimental protocol requires long incubation periods, the stability of this compound in the aqueous environment may be a factor. It is advisable to determine the stability of the compound in your assay buffer over the time course of your experiment.
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Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Rationale |
| Solid (Powder) | -20°C, desiccated | Up to 3 years | Prevents degradation from moisture and heat. |
| DMSO Stock Solution | -80°C | Up to 1 year | Minimizes degradation and solvent evaporation for long-term storage. |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage of working stocks. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for stock solutions. |
| Aqueous Buffers | Limited | Further dilution from DMSO stock is required for biological assays. Stability in aqueous solutions should be verified. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
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Vortex the solution for 1-2 minutes or until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.
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Dispense the stock solution into single-use aliquots in low-retention microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer by HPLC
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Prepare a solution of this compound in your aqueous assay buffer at the final experimental concentration by diluting from your DMSO stock.
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Immediately after preparation (time zero), inject an aliquot of this solution into an HPLC system equipped with a suitable C18 column and a UV detector.
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Incubate the remaining solution under your experimental conditions (e.g., specific temperature, light exposure).
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At various time points (e.g., 2, 4, 8, 24 hours), inject additional aliquots into the HPLC system.
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Analyze the resulting chromatograms. A stable compound will show a consistent peak area for the parent compound over time. The appearance of new peaks or a decrease in the parent peak area indicates degradation.
Visualizations
Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using and assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with PKC-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with PKC-IN-4, a potent inhibitor of Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target the ATP-binding site of Protein Kinase C (PKC) isoforms. By competitively inhibiting ATP binding, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[1] PKC enzymes are a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of PKC activity is implicated in numerous diseases, making it a key therapeutic target.[3]
Q2: Which PKC isoforms are inhibited by this compound?
The selectivity profile of this compound across different PKC isoforms is critical for interpreting experimental results. While designed to be a broad PKC inhibitor, its potency can vary against conventional (cPKC: α, βI, βII, γ), novel (nPKC: δ, ε, η, θ), and atypical (aPKC: ζ, ι/λ) isoforms. Refer to the manufacturer's technical data sheet for specific IC50 values. Off-target effects on other kinases can also occur, which is a common challenge with kinase inhibitors.
Q3: How should I properly store and handle this compound?
Proper storage is crucial for maintaining the stability and activity of this compound.
| Formulation | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C, desiccated | Up to 3 years | Prevents degradation from moisture and heat. |
| DMSO Stock Solution | -80°C | Up to 1 year | Minimizes degradation and solvent evaporation. |
| Aqueous Solutions | Use immediately | N/A | Prone to precipitation and degradation. |
Q4: What are the common causes of inconsistent results in cell-based assays using this compound?
Inconsistent results can arise from several factors, including:
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Poor Solubility: this compound, like many kinase inhibitors, has low aqueous solubility.
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Chemical Instability: The compound may degrade under certain experimental conditions (e.g., pH, light exposure).
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Cell Line Variability: Different cell lines may have varying expression levels of PKC isoforms or exhibit different sensitivities.
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Assay-Specific Issues: The choice of assay, substrate, and detection method can all influence the outcome.
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Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to confounding results.
Troubleshooting Guides
Issue 1: Variable Potency (IC50) Across Experiments
Symptoms:
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The calculated IC50 value for this compound varies significantly between experimental replicates.
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The expected level of inhibition is not consistently achieved at a given concentration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inhibitor Precipitation | This compound is highly soluble in organic solvents like DMSO, but can precipitate when diluted in aqueous media. To mitigate this, ensure the final DMSO concentration is low (ideally ≤ 0.5%) and prepare intermediate dilutions in your assay medium. |
| Inhibitor Instability | The inhibitor may be unstable in your assay conditions. Perform a stability study by incubating this compound in your assay buffer for the duration of your experiment and then measure its activity. |
| Inconsistent Cell Seeding | Variations in cell density can lead to inconsistent results. Ensure uniform cell seeding and check for even cell distribution across the plate. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and low passage number range for all experiments. |
Experimental Workflow for Investigating IC50 Variability
References
Technical Support Center: Minimizing PKC-IN-4 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the use of PKC-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 7l) is a potent and orally active inhibitor of atypical protein kinase C (aPKC) with a reported half-maximal inhibitory concentration (IC50) of 0.52 µM.[1] Its primary mechanism of action is the inhibition of aPKC isoforms, which are serine/threonine kinases involved in various cellular processes. Notably, this compound has been shown to inhibit TNF-α induced NF-κB activity and block VEGF- and TNFα-induced permeability across the retinal vasculature.[1]
Q2: What are the potential causes of toxicity when using this compound in cell culture?
A2: While specific toxicity data for this compound is limited, toxicity with small molecule inhibitors in cell culture can generally arise from several factors:
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Off-target effects: Kinase inhibitors can sometimes bind to other kinases or cellular targets besides the intended one, leading to unintended and potentially toxic consequences.[2][3][4] This is a known challenge with PKC inhibitors due to the high degree of homology among different PKC isoforms.
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High concentrations: Using concentrations significantly above the effective range can lead to non-specific effects and cytotoxicity.
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Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is generally recommended to keep the final DMSO concentration at or below 0.5% (v/v), though this can be cell-line dependent.
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Compound insolubility and precipitation: If this compound is not fully dissolved or precipitates out of the culture medium, it can lead to inconsistent results and direct cell toxicity.
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Compound degradation: The stability of the compound in culture medium at 37°C over the course of an experiment can be a factor. Degradation products may be less active or more toxic.
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Cell line sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial. Here's a general approach:
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Determine the EC50: First, determine the effective concentration at which this compound produces the desired biological effect in your assay (e.g., inhibition of a downstream signaling event).
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Assess cytotoxicity: Concurrently, perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) across a range of this compound concentrations.
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Identify the therapeutic window: The optimal concentration will be within the range that produces the desired biological effect with minimal cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to identify the lowest effective concentration. Start with a broad range of concentrations, including those below the reported IC50 value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. For longer-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Always include a vehicle-only control (cells treated with the same concentration of DMSO without the inhibitor). |
| Compound precipitation. | Visually inspect the culture medium for any precipitate after adding this compound. Prepare a fresh stock solution and ensure it is fully dissolved before diluting in pre-warmed culture medium. |
| Cell line is particularly sensitive. | If possible, test the inhibitor on a more robust cell line. Otherwise, perform extensive optimization of concentration and exposure time for the sensitive cell line. |
| Off-target effects. | Consider using a second, structurally different aPKC inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Issue 2: Inconsistent results or lack of expected biological effect.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too low. | Increase the concentration of this compound. Confirm target engagement by performing a Western blot to assess the phosphorylation status of a known downstream target of aPKC. |
| Compound insolubility. | Ensure the stock solution is fully dissolved. When diluting into aqueous culture medium, do so dropwise while vortexing to avoid precipitation. Consider using a solubilizing agent if recommended by the manufacturer. |
| Compound instability. | For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours. Check the manufacturer's datasheet for stability information. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition can be critical. Add the inhibitor before or at the same time as the stimulus that activates the aPKC pathway you are studying. |
| Cell density. | High cell densities can metabolize the compound more rapidly. Optimize cell seeding density for your assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
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Prepare this compound Dilutions: Prepare a 2X stock concentration series of this compound in your complete cell culture medium. Also, prepare a 2X vehicle control (containing the same final concentration of DMSO).
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Treatment: Remove the existing medium from the cells and add an equal volume of the 2X this compound dilutions or the 2X vehicle control to the appropriate wells. This will result in a 1X final concentration.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Assess Viability: At the end of the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
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Determine IC50 and EC50: In a parallel experiment, assess the biological activity of this compound at the same concentrations to determine the EC50.
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Data Analysis: Plot cell viability and biological activity as a function of this compound concentration to determine the optimal non-toxic working concentration.
Protocol 2: Assessing Compound Solubility in Culture Medium
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Prepare Supersaturated Solution: Prepare a high-concentration stock of this compound in DMSO.
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Dilution Series: Perform a serial dilution of the stock solution in complete cell culture medium to create a range of concentrations, including those above and below the intended working concentration.
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Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2-24 hours).
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Visual Inspection: Visually inspect the solutions for any signs of precipitation (cloudiness or visible particles).
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(Optional) Spectrophotometric Analysis: Measure the absorbance of the supernatant at a wavelength where the compound absorbs to quantify the amount of soluble compound. A decrease in the expected absorbance at higher concentrations indicates precipitation.
Visualizations
References
challenges with in vivo delivery of PKC-IN-4
Welcome to the technical support center for PKC-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC). It is designed to have high affinity for the ATP-binding pocket of PKC isoforms, thereby preventing the phosphorylation of their downstream targets. Due to the highly conserved nature of the ATP-binding site among PKC isoforms, this compound may inhibit multiple members of the PKC family.[1][2] The PKC family of serine/threonine kinases plays a crucial role in a variety of cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[3][4][5]
Q2: What are the common challenges with the in vivo delivery of this compound?
A2: The primary challenges with the in vivo delivery of this compound are related to its physicochemical properties and its mechanism of action. These include:
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Poor aqueous solubility: Like many small molecule kinase inhibitors, this compound is hydrophobic, which can make it difficult to formulate for in vivo administration.
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Off-target effects: Due to the high degree of homology in the kinase domains of PKC isoforms and other kinases, a lack of specificity can lead to unintended biological effects.
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Determining optimal dosage: Establishing an effective dose that provides therapeutic benefit without causing significant toxicity can be challenging.
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Inhibitor stability and metabolism: The compound's stability in biological fluids and its rate of metabolism will influence its pharmacokinetic profile and efficacy.
Troubleshooting Guides
Issues with Solubility and Formulation
Problem: this compound is not dissolving in my aqueous buffer.
Solution:
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Use of Solvents: For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, further dilution into a biocompatible vehicle is necessary.
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Formulation Vehicles: A common strategy for formulating hydrophobic compounds for in vivo use involves a co-solvent system. A suggested starting point is a mixture of 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept low to minimize toxicity.
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Sonication: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious of potential degradation with excessive heat.
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Caption: Workflow for formulating this compound for in vivo studies.
Unexpected Phenotype or Lack of Efficacy
Problem: I am not observing the expected biological effect, or I am seeing an unexpected phenotype.
Possible Causes and Solutions:
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Suboptimal Dosing: The administered dose may be too low to achieve the necessary therapeutic concentration or too high, leading to off-target effects or toxicity.
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Troubleshooting Step: Perform a dose-response study to determine the optimal dose.
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Poor Bioavailability: The formulation may not be effectively delivering the compound to the target tissue.
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Troubleshooting Step: Consider alternative delivery routes (e.g., intraperitoneal vs. oral) and re-evaluate the formulation vehicle.
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Off-Target Effects: The observed phenotype may be due to the inhibition of other kinases.
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Troubleshooting Step: See the "Confirming On-Target vs. Off-Target Effects" section below for a detailed experimental protocol.
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Resistance Mechanisms: Cells can develop resistance to kinase inhibitors through various mechanisms, such as mutations in the target kinase or upregulation of bypass signaling pathways.
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Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
Quantitative Data
For researchers initiating in vivo studies, it is helpful to have an understanding of the potential pharmacokinetic profile of a novel PKC inhibitor. While data for this compound is not yet available, the following table summarizes the pharmacokinetic parameters of a similar well-characterized PKC inhibitor, PKC412 (Midostaurin), which can serve as a reference.
| Parameter | Value | Reference |
| Median Elimination Half-life | 1.6 days (range: 0.9 - 4.0 days) | |
| Route of Administration | Oral | |
| Dose Range in Phase I Study | 12.5 to 300 mg daily | |
| Common Toxicities | Nausea, vomiting, fatigue, diarrhea |
Experimental Protocols
Protocol: Confirming On-Target vs. Off-Target Effects via Western Blot
This protocol provides a method to assess whether this compound is inhibiting its intended target (a specific PKC isoform) and to check for off-target effects on other related kinases.
1. Materials:
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Cells or tissue lysates from animals treated with this compound and vehicle control.
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Primary antibodies:
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Phospho-specific antibody for a known downstream substrate of your target PKC isoform.
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Total antibody for the downstream substrate.
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Phospho-specific antibodies for likely off-target kinases (e.g., other PKC isoforms, Akt).
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Total antibodies for the off-target kinases.
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Loading control antibody (e.g., GAPDH, β-actin).
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Secondary HRP-conjugated antibodies.
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Lysis buffer, protease and phosphatase inhibitors.
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SDS-PAGE gels and Western blot equipment.
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Chemiluminescent substrate.
2. Procedure:
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Treat animals with this compound or vehicle control for the desired duration.
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Harvest tissues or cells and prepare protein lysates using lysis buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a standard assay (e.g., BCA).
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody of interest overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Add chemiluminescent substrate and visualize the bands using an imaging system.
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Strip the membrane (if necessary) and re-probe for total protein and loading control.
3. Interpretation of Results:
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On-Target Effect: A decrease in the phosphorylation of the known downstream substrate in the this compound treated group compared to the vehicle control indicates on-target activity.
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Off-Target Effect: A decrease in the phosphorylation of other kinases (for which this compound is not the intended target) suggests off-target activity.
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Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data with PKC-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected data when using PKC-IN-4, a novel inhibitor of Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. Its high affinity for the ATP-binding pocket of PKC prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. The selectivity profile of this compound across various kinases is summarized in Table 1.
Q2: What are the known off-target effects of this compound?
While this compound is designed for selectivity, some off-target activity may be observed, particularly at higher concentrations.[1] As with many kinase inhibitors, it is crucial to use the lowest effective concentration to minimize these effects.[2] Refer to the selectivity profile in Table 1 for known kinase interactions. Unintended interactions with other proteins can lead to unexpected cellular toxicity or modulation of other signaling pathways.[1]
Q3: How should I prepare and store this compound?
For optimal performance, this compound should be dissolved in DMSO to create a stock solution and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cellular experiments, dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Always include a vehicle control (e.g., DMSO) in your experiments to ensure the solvent is not causing any observed effects.[1]
Q4: Why am I seeing inconsistent results between experiments?
Inconsistent results can arise from several factors, including inhibitor instability, variations in experimental conditions, or cell line-specific effects.[1] Ensure that the inhibitor is stable in your experimental setup (e.g., in media at 37°C) and consider testing it in multiple cell lines to distinguish between general and cell-specific off-target effects.
Troubleshooting Guides
Issue 1: Weaker-than-Expected Inhibition of PKC Signaling
You've treated your cells with this compound, but a downstream phosphorylation event is not inhibited as strongly as anticipated.
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak inhibitor efficacy.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Compound Degradation | Aliquot the stock solution to minimize freeze-thaw cycles. Test a fresh aliquot or a new batch of the inhibitor. |
| Incorrect Concentration | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Suboptimal Assay Conditions | Ensure the incubation time is sufficient for the inhibitor to take effect. Optimize other assay parameters such as cell density and serum concentration. |
| High Target Protein Expression | Quantify the expression level of the target PKC isoform in your cell line via Western blot. Cell lines with very high expression may require a higher inhibitor concentration. |
| Activation of Compensatory Pathways | The cell may upregulate parallel signaling pathways to compensate for PKC inhibition. Use Western blotting to probe for the activation of known compensatory pathways, such as the PI3K/Akt or MAPK/ERK pathways. |
Issue 2: Unexpected Cellular Toxicity or Phenotype
You observe significant cell death or a phenotype that is not consistent with the known functions of your target PKC isoform.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected cellular effects.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Vehicle (e.g., DMSO) Toxicity | Perform a dose-response experiment with the vehicle alone to determine its toxicity threshold in your cell line. |
| Off-Target Kinase Inhibition | Refer to the selectivity profile of this compound (Table 1). If a known off-target is implicated in the observed phenotype, consider using a more selective inhibitor for that kinase as a control. |
| Compound Instability/Degradation | An unstable compound can degrade into toxic byproducts. Assess the stability of this compound under your experimental conditions. |
| Cell Line-Specific Sensitivity | Test this compound in a different cell line to see if the toxic effects are consistent. This helps differentiate between general off-target effects and those specific to a particular cellular context. |
| On-Target Toxicity | The inhibited PKC isoform may have an unknown, essential role in your cell line. To confirm this, try to rescue the phenotype by expressing a drug-resistant mutant of the target PKC isoform. |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) |
| PKCα | 5 |
| PKCβI | 8 |
| PKCβII | 7 |
| PKCγ | 12 |
| PKCδ | 25 |
| PKCε | 30 |
| PKCθ | 15 |
| PKA | > 10,000 |
| AKT1 | 850 |
| ERK2 | > 10,000 |
| SRC | 1,200 |
Experimental Protocols
Protocol 1: Western Blotting for PKC Pathway Activation
This protocol is for assessing the phosphorylation state of a downstream PKC substrate.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated PKC substrate overnight at 4°C. Use an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Signaling Pathway and Experimental Workflow Diagrams
Generic PKC Signaling Pathway
Caption: A simplified diagram of a generic PKC signaling pathway.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A general workflow for evaluating a novel kinase inhibitor.
References
Validation & Comparative
Validating aPKC Inhibition: A Comparative Guide to Aurothiomalate and Other Atypical PKC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Atypical protein kinase C (aPKC) isozymes, particularly PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival. Their aberrant signaling is implicated in a variety of diseases, most notably in cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of inhibitors targeting aPKC, with a focus on Aurothiomalate (B1210753), a compound with a distinct mechanism of action, and contrasts its performance with other known aPKC inhibitors.
Mechanism of Action: A Key Differentiator
Aurothiomalate (ATM) stands out due to its unique mechanism of inhibiting aPKC signaling. Unlike traditional kinase inhibitors that target the ATP-binding pocket of the catalytic domain, Aurothiomalate disrupts the protein-protein interaction between the PB1 domain of aPKC (both PKCι and PKCζ) and the scaffolding protein Par6.[1][2][3] This interaction is critical for the localization and activation of aPKC signaling complexes. By binding to a specific cysteine residue within the PB1 domain of PKCι and a homologous residue in PKCζ, Aurothiomalate effectively blocks the formation of the aPKC-Par6 complex, thereby inhibiting downstream signaling pathways that promote oncogenic growth.[1][2]
In contrast, other well-known aPKC inhibitors, such as the pseudosubstrate inhibitor ZIP and the small molecule ICA-1S, function through different mechanisms. ZIP is a cell-permeable peptide derived from the pseudosubstrate region of PKCζ that is thought to competitively inhibit the catalytic activity of PKMζ, a constitutively active fragment of PKCζ.[4][5][6][7] ICA-1S is a specific small molecule inhibitor of PKCι that is suggested to bind to the catalytic domain, thereby blocking its phosphotransferase activity.[8][9][10][11]
Comparative Efficacy and Selectivity
The distinct mechanisms of these inhibitors are reflected in their efficacy and selectivity profiles. The following table summarizes the available quantitative data for Aurothiomalate and other representative aPKC inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Ki | Selectivity Profile |
| Aurothiomalate (ATM) | PKCι, PKCζ | Disrupts aPKC-Par6 protein-protein interaction | ~3.0 µM (for disruption of PKCζ-Par6 interaction)[2] | Highly selective for the PB1 domain of aPKCs; does not inhibit other PB1-PB1 interactions.[1] Data on direct catalytic inhibition of other PKC isozymes is not available. |
| ZIP (Zeta Inhibitory Peptide) | PKMζ (catalytic fragment of PKCζ) | Pseudosubstrate competitive inhibition of catalytic activity | 0.27 µM (for PKMζ)[4] | Interacts with conventional and novel PKC isozymes in addition to atypical PKCs.[4] |
| ICA-1S | PKCι | Binds to the catalytic domain, inhibiting kinase activity | 15 µM (ES-2 cells), 25 µM (HEY-T30 cells), 45 µM (OVCAR-3 cells) (cellular IC50 for proliferation)[10] | Reported to be specific for PKCι with no effect on PKCζ.[9] A full kinase selectivity panel is not widely available. |
Note: The provided IC50 values represent different types of inhibition (protein-protein interaction disruption, catalytic inhibition, and cellular proliferation) and may not be directly comparable. The efficacy of ATP-competitive inhibitors is also dependent on the ATP concentration used in the assay.[12]
aPKC Signaling Pathway and Inhibitor Targets
The diagram below illustrates a simplified aPKC signaling pathway and the points of intervention for the discussed inhibitors.
Caption: aPKC signaling pathway and points of inhibition.
Experimental Protocols for Validating aPKC Inhibition
Accurate validation of aPKC inhibition requires robust experimental methodologies. Below are outlines of key assays.
In Vitro Kinase Activity Assay (for catalytic inhibitors)
This assay directly measures the phosphotransferase activity of purified aPKC isozymes.
Objective: To determine the IC50 value of a compound for the catalytic activity of a specific aPKC isozyme.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Generalized Protocol:
-
Reaction Mix Preparation: Prepare a reaction buffer containing a specific substrate for aPKC (e.g., a synthetic peptide), the purified aPKC enzyme, and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protein-Protein Interaction Assay (for inhibitors like Aurothiomalate)
This assay is designed to measure the disruption of the aPKC-Par6 complex.
Objective: To determine the IC50 value of a compound for the disruption of the aPKC-Par6 interaction.
Principle: An enzyme-linked immunosorbent assay (ELISA)-based format can be used where one protein is immobilized and the binding of the other is detected.
Generalized Protocol:
-
Coating: Coat microplate wells with a purified recombinant Par6 protein.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Incubation: Add a purified recombinant aPKC (e.g., GST-tagged PKCζ) pre-incubated with varying concentrations of the inhibitor (e.g., Aurothiomalate).
-
Washing: Wash the wells to remove unbound aPKC.
-
Detection: Add a primary antibody against the tag on the aPKC (e.g., anti-GST) followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic or chemiluminescent substrate for the enzyme.
-
Measurement: Measure the absorbance or luminescence, which is proportional to the amount of bound aPKC.
-
Data Analysis: Plot the percentage of interaction disruption against the inhibitor concentration to determine the IC50 value.
Cellular Assay for aPKC Inhibition
This assay assesses the effect of the inhibitor on aPKC-mediated signaling pathways within a cellular context.
Objective: To validate the in-cell efficacy of an aPKC inhibitor by measuring the phosphorylation of a downstream target or a relevant cellular phenotype.
Generalized Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known aPKC dependency) and treat with the inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for a phosphorylated downstream target of aPKC (e.g., phospho-MEK, phospho-ERK).
-
Use an antibody for the total protein as a loading control.
-
Add a secondary antibody conjugated to an enzyme and detect with a chemiluminescent substrate.
-
-
Phenotypic Analysis (e.g., Anchorage-Independent Growth):
-
Seed cells in soft agar (B569324) in the presence of the inhibitor.
-
Allow colonies to form over several weeks.
-
Stain and quantify the number and size of the colonies.
-
-
Data Analysis: Quantify the changes in protein phosphorylation or the number of colonies to determine the cellular IC50 value.
Experimental Workflow for aPKC Inhibitor Validation
The following diagram outlines a logical workflow for the comprehensive validation of a novel aPKC inhibitor.
Caption: Workflow for aPKC inhibitor validation.
Conclusion
The validation of aPKC inhibitors requires a multi-faceted approach that considers their specific mechanism of action. Aurothiomalate presents a compelling case for targeting aPKC signaling through the disruption of protein-protein interactions, offering a potentially more selective approach compared to some catalytic inhibitors. Researchers and drug developers should employ a combination of in vitro biochemical assays, comprehensive selectivity profiling, and relevant cellular and in vivo models to thoroughly characterize the efficacy and specificity of novel aPKC inhibitors. This rigorous validation is essential for the successful translation of these compounds into effective therapeutic agents.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation study of the PKCι inhibitor aurothiomalate for advanced non-small cell lung cancer, ovarian cancer and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. ZIP, protein kinase Czeta (PKC-zeta) inhibitor (CAS 863987-12-6) | Abcam [abcam.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι [mdpi.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Atypical PKC Inhibition: A Comparative Guide
A comprehensive analysis of currently available inhibitors targeting atypical protein kinase C (aPKC) reveals a diverse landscape of compounds with distinct mechanisms and therapeutic potential. While a specific inhibitor designated "PKC-IN-4" did not yield public data in our search, this guide provides a detailed comparison of other known aPKC inhibitors, offering valuable insights for researchers and drug development professionals.
Atypical protein kinase C (aPKC) isoforms, specifically PKCι and PKCζ, are crucial regulators of various cellular processes, including cell polarity, proliferation, and survival.[1][2] Their dysregulation has been implicated in numerous diseases, most notably in cancer, making them attractive targets for therapeutic intervention.[3][4] This guide delves into a comparative analysis of prominent aPKC inhibitors, presenting their biochemical potency, selectivity, and cellular effects in a structured format to aid in the selection of appropriate research tools and the development of novel therapeutics.
Biochemical Potency and Selectivity of aPKC Inhibitors
The development of selective aPKC inhibitors has been challenging due to the high degree of homology within the PKC family and the broader kinome.[5] Inhibitors can be broadly categorized based on their mechanism of action, primarily as ATP-competitive inhibitors or as compounds that disrupt protein-protein interactions essential for aPKC function.
A summary of the biochemical activity of several well-characterized aPKC inhibitors is presented below. It is important to note that the IC50 values for ATP-competitive inhibitors can be influenced by the ATP concentration used in the assay.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Ki | Selectivity Notes |
| Staurosporine | Broad-spectrum kinase inhibitor | ATP-competitive | IC50: ~2.7 nM (pan-PKC) | Highly non-selective, inhibits a wide range of kinases. |
| Gö6983 (BIM I) | Pan-PKC inhibitor | ATP-competitive | IC50: 7-60 nM for cPKC/nPKC | Less potent against aPKCs. |
| Ro 31-8220 | Pan-PKC inhibitor | ATP-competitive | IC50: ~20 nM (pan-PKC) | Inhibits PKCζ. |
| ZIP (pseudosubstrate inhibitor) | aPKC (PKCζ, PKCι) | Disrupts p62-PKCζ interaction | Ki: ~1.43-1.7 µM | Also binds to other PKC isozymes. |
| ζ-Stat | PKCζ | Binds to the C-lobe of the kinase domain | - | Shows preference for PKCζ over PKCι. |
| ACPD (2-acetyl-1,3-cyclopentanedione) | aPKC (PKCι, PKCζ) | Binds to the catalytic domain | - | - |
| DNDA (3,4-diaminonaphthalene-2,7-disulfonic acid) | aPKC (PKCι, PKCζ) | Binds to the catalytic domain | - | - |
| Aurothiomalate (ATM) | aPKC (PKCι, PKCζ) | Disrupts Par6 interaction | - | Targets the PB1 domain. |
The Atypical PKC Signaling Pathway
Atypical PKCs are key components of signaling pathways that control fundamental cellular functions. Unlike conventional and novel PKCs, their activation is independent of diacylglycerol (DAG) and calcium. They are typically activated downstream of phosphoinositide 3-kinase (PI3K) and are involved in pathways regulating cell polarity through the Par complex and cell survival through NF-κB signaling.
Figure 1. A simplified diagram of the atypical PKC signaling pathway, highlighting its role in cell polarity and survival.
Cellular Effects of aPKC Inhibition
The inhibition of aPKC activity can lead to a variety of cellular outcomes, depending on the specific inhibitor and the cellular context. Given the role of aPKCs in cancer, much of the research has focused on their effects on tumor cells.
-
Inhibition of Cell Growth and Proliferation: Several studies have demonstrated that inhibiting aPKC can lead to a reduction in cancer cell proliferation and can induce cell cycle arrest.
-
Induction of Apoptosis: Targeting aPKCs can sensitize cancer cells to apoptosis, particularly in combination with other chemotherapeutic agents.
-
Suppression of Metastasis: Atypical PKCs, particularly PKCι, have been implicated in promoting cell migration and invasion. Inhibition of aPKC can therefore potentially reduce the metastatic potential of cancer cells.
-
Modulation of Cell Polarity: As key components of the Par polarity complex, inhibition of aPKCs can disrupt normal cell polarity, which can have significant consequences in both development and disease.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of an inhibitor against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific aPKC isoform (e.g., PKCι or PKCζ).
Materials:
-
Recombinant human aPKC enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration close to the Km for the enzyme)
-
Substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)
-
Test inhibitor at various concentrations
-
Detection reagent (e.g., ADP-Glo™, phosphospecific antibody, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Methodology:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the aPKC enzyme, the substrate, and the kinase buffer.
-
Add the diluted inhibitor to the wells. Include a control with no inhibitor (100% activity) and a control with a known potent inhibitor or no enzyme (0% activity).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2. A general workflow for an in vitro kinase inhibition assay.
Conclusion
The landscape of aPKC inhibitors is continually evolving, with ongoing efforts to develop more potent and selective compounds. While information on "this compound" remains elusive, the comparative data on existing inhibitors provide a valuable framework for researchers. The choice of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired cellular outcome. Future research will likely focus on the development of highly selective inhibitors that can dissect the specific roles of PKCι and PKCζ in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Protein kinase Cι: human oncogene, prognostic marker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
A Comparative Guide to aPKC Inhibitors: PKC-IN-4 Versus Other Small Molecules
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PKC-IN-4 with other small molecule inhibitors targeting atypical protein kinase C (aPKC) isoforms, supported by experimental data and detailed methodologies.
Atypical protein kinase C (aPKC) isoforms, including PKCι and PKCζ, are crucial regulators of various cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. This has spurred the development of small molecule inhibitors targeting these kinases. This guide focuses on this compound, a potent and orally active aPKC inhibitor, and compares its performance with other notable small molecule aPKC inhibitors.
Overview of aPKC Signaling
The aPKC signaling pathway plays a pivotal role in cell polarity, proliferation, and survival. Upon activation, aPKCs can phosphorylate a range of downstream targets, leading to the activation of signaling cascades such as the NF-κB pathway, which is critically involved in inflammation and cell survival. The development of specific inhibitors for aPKC isoforms is a key strategy for therapeutic intervention in diseases driven by aberrant aPKC activity.
Quantitative Comparison of aPKC Inhibitors
The following tables summarize the inhibitory potency of this compound and other selected small molecule aPKC inhibitors. The data is compiled from various studies and presented for easy comparison.
Table 1: Potency Against aPKC Isoforms
| Compound | Target(s) | IC50 / Ki | Mechanism of Action | Reference |
| This compound | aPKC | IC50: 0.52 µM | ATP-competitive | |
| Aurothiomalate (B1210753) | PKCι, PKCζ | IC50: ~0.3 µM - >100 µM (cell-based); IC50: ~1-3 µM (PB1 domain binding) | Binds to PB1 domain | [1][2][3] |
| ζ-Stat | PKCζ | IC50: 5 µM | Not specified | [4] |
| ICA-1S | PKCι | IC50: ~0.1 µM | Not specified | |
| PS432 | PKCι, PKCζ | IC50: 16.9 µM (PKCι), 18.5 µM (PKCζ) | Allosteric | |
| PS315 | PKCζ | IC50: 10 µM | Allosteric | |
| CRT0066854 | PKCι, PKCζ | IC50: 132 nM (PKCι), 639 nM (PKCζ) | ATP-competitive |
Table 2: Selectivity Profile of Selected aPKC Inhibitors
| Compound | Selectivity Notes | Reference |
| This compound | Favorable selectivity profile against a panel of 31 kinases. | |
| ζ-Stat | Shows only 13% inhibition on PKCι at 20 µM. | |
| ICA-1S | Does not inhibit PKCζ. | |
| CRT0066854 | Also inhibits ROCK-II with an IC50 of 620 nM. |
Supporting Experimental Data and Protocols
The following sections detail the methodologies for key experiments used to characterize and compare these aPKC inhibitors.
Biochemical Kinase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of a specific aPKC isoform.
Protocol: In Vitro Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant aPKC enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as EDTA.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based TNF-α Induced NF-κB Activity Assay
This assay assesses the ability of an inhibitor to block the downstream signaling of aPKC in a cellular context, specifically the activation of the NF-κB pathway.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of the aPKC inhibitor for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with TNF-α to induce NF-κB activation.
-
Cell Lysis: After the stimulation period, lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of TNF-α-induced NF-κB activity is then calculated relative to the vehicle-treated control.
In Vitro Vascular Permeability Assay
This assay evaluates the effect of aPKC inhibitors on endothelial barrier function, which is often disrupted in inflammatory conditions and cancer.
Protocol: Transwell Permeability Assay
-
Cell Seeding: Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) onto the porous membrane of a transwell insert.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed, which mimics the endothelial barrier.
-
Inhibitor and Stimulant Treatment: Treat the endothelial monolayer with the aPKC inhibitor, followed by a pro-permeability agent like Vascular Endothelial Growth Factor (VEGF).
-
Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber of the transwell.
-
Quantification: At different time points, collect samples from the lower chamber and measure the fluorescence intensity. An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
-
Data Analysis: Compare the permeability in inhibitor-treated cells to that of vehicle-treated controls to determine the inhibitor's effect on maintaining endothelial barrier integrity.
Conclusion
This compound emerges as a potent, orally bioavailable aPKC inhibitor with demonstrated efficacy in cellular and in vivo models of vascular permeability and inflammation. Its ATP-competitive mechanism of action is a common feature among many kinase inhibitors. When compared to other small molecule aPKC inhibitors, this compound's potency is in the sub-micromolar range, which is comparable to or better than several other reported inhibitors.
The choice of an aPKC inhibitor for a specific research application will depend on the desired selectivity profile, mechanism of action (ATP-competitive vs. allosteric), and the specific aPKC isoform of interest. For instance, researchers specifically interested in targeting PKCι without affecting PKCζ might consider ICA-1S. Conversely, ζ-Stat offers a tool to probe the function of PKCζ with some selectivity over PKCι. Allosteric inhibitors like PS432 and PS315 provide an alternative mechanism of inhibition that may offer advantages in terms of selectivity and overcoming resistance to ATP-competitive inhibitors.
This guide provides a foundational comparison to aid researchers in selecting the most appropriate small molecule inhibitor for their studies on aPKC signaling and its role in health and disease. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparative analysis.
References
- 1. Atypical Protein Kinase Cι Expression and Aurothiomalate Sensitivity in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical protein kinase C iota expression and aurothiomalate sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Efficacy of PKC-IN-4: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of PKC-IN-4, a potent atypical protein kinase C (aPKC) inhibitor, using Western blot analysis. We offer a detailed experimental protocol, a comparative analysis with other well-characterized PKC inhibitors, and visual representations of the relevant signaling pathways and experimental workflows to support your research and development efforts.
Comparative Analysis of PKC Inhibitors
This compound distinguishes itself by its targeted inhibition of atypical PKC isoforms. To contextualize its performance, we compare its activity with two other widely studied PKC inhibitors: Sotrastaurin, a pan-PKC inhibitor, and Enzastaurin, which exhibits selectivity for PKCβ.
| Inhibitor | Primary Target(s) | IC50/Ki Values | Key Therapeutic Areas of Investigation |
| This compound | aPKC (PKCι and PKCζ) | IC50: 0.52 µM (aPKC)[1] | Retinal vascular permeability, Inflammation[2] |
| Sotrastaurin (AEB071) | Pan-PKC (classical and novel isoforms) | Ki (nM): PKCα (0.95), PKCβ (0.64), PKCδ (2.1), PKCε (3.2), PKCη (1.8), PKCθ (0.22); Inactive against PKCζ[3][4] | Immunology (organ transplantation), Oncology (uveal melanoma, lymphoma)[5] |
| Enzastaurin (LY317615) | Primarily PKCβ | IC50 (nM): PKCβ (6), PKCα (39), PKCγ (83), PKCε (110) | Oncology (glioblastoma, lymphoma, various solid tumors) |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented is compiled from various in vitro kinase assays.
Atypical PKC Signaling Pathway
Atypical PKCs (aPKCs), including PKCι and PKCζ, are key regulators of cellular processes such as cell polarity, migration, and inflammation. Unlike conventional and novel PKCs, their activation is independent of diacylglycerol (DAG) and calcium. Instead, they are activated by lipid messengers and protein scaffolds, leading to the activation of downstream signaling cascades, most notably the NF-κB pathway.
Experimental Workflow for Western Blot Validation
The following diagram outlines the key steps in a Western blot experiment designed to validate the inhibitory effect of this compound on aPKC signaling.
Detailed Western Blot Protocol to Validate this compound Effect
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of atypical PKC, such as assessing the phosphorylation of a general PKC substrate or a specific downstream target like IκBα.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293 cells) to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known activator of the aPKC pathway, such as TNF-α (e.g., 20 ng/mL) for 15-30 minutes, to induce phosphorylation of downstream targets.
2. Protein Lysate Preparation:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-(Ser) PKC Substrate Antibody) or a specific downstream target like phospho-IκBα overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or an antibody for the total (non-phosphorylated) protein of interest.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or the housekeeping protein.
By following this comprehensive guide, researchers can effectively validate the inhibitory action of this compound on the atypical PKC signaling pathway and objectively compare its performance against other PKC inhibitors. This data-driven approach will be invaluable for advancing research and development in therapeutic areas where aPKC signaling plays a critical role.
References
- 1. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different protein kinase C isoforms determine growth factor specificity in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase Cι: human oncogene, prognostic marker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
A Researcher's Guide to Control Experiments for PKC-IN-4 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential control experiments for studies involving PKC-IN-4, a potent and orally active atypical protein kinase C (aPKC) inhibitor. Objective comparison of experimental outcomes with appropriate controls is paramount for the accurate interpretation of data and the validation of research findings. This document outlines key experimental controls, presents supporting data in structured tables, provides detailed methodologies for crucial experiments, and utilizes visualizations to clarify complex signaling pathways and workflows.
This compound, a thieno[2,3-d]pyrimidine (B153573) derivative, has demonstrated an IC50 of 0.52 µM for aPKC and has been shown to inhibit TNF-α induced NF-κB activity and block VEGF- and TNFα-induced permeability in the retinal vasculature.[1] To rigorously assess the specific effects of this compound, a well-designed set of control experiments is crucial. These controls help to distinguish the on-target effects from off-target activities and experimental artifacts.
Data Presentation: Comparing this compound Activity with Controls
Effective evaluation of a kinase inhibitor requires a multi-faceted approach, incorporating both biochemical and cellular assays. The following tables summarize key quantitative data for this compound and appropriate controls.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (µM) | Kinase Selectivity Profile (% Inhibition at 1 µM) |
| This compound | aPKCζ | 0.52[1] | Favorable selectivity against a panel of 31 kinases[1] |
| Positive Control (e.g., Staurosporine) | Pan-PKC | ~0.0027 | Broad (inhibits many kinases) |
| Negative Control (Inactive Analog) | aPKCζ | > 50 (Hypothetical) | Minimal inhibition across kinase panel |
Note: Specific quantitative data for the 31-kinase panel for this compound is not publicly available but is described as favorable. Researchers should perform their own kinase screening for definitive characterization.
Table 2: Cellular Assay Performance
| Treatment | Assay | Readout | Result |
| Vehicle (e.g., DMSO) | TNF-α induced NF-κB Reporter Assay | Luciferase Activity | Baseline activity |
| This compound | TNF-α induced NF-κB Reporter Assay | Luciferase Activity | Dose-dependent decrease in activity |
| Positive Control (Known NF-κB inhibitor) | TNF-α induced NF-κB Reporter Assay | Luciferase Activity | Significant decrease in activity |
| Negative Control (Inactive Analog) | TNF-α induced NF-κB Reporter Assay | Luciferase Activity | No significant change in activity |
| Vehicle | VEGF-induced Endothelial Permeability Assay | FITC-Dextran Flux | Baseline permeability |
| This compound | VEGF-induced Endothelial Permeability Assay | FITC-Dextran Flux | Dose-dependent decrease in permeability |
| aPKC siRNA/shRNA | VEGF-induced Endothelial Permeability Assay | FITC-Dextran Flux | Decrease in permeability |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings.
In Vitro aPKC Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of aPKC.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant aPKC enzyme, a specific peptide substrate (e.g., a derivative of the pseudosubstrate sequence), and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound, a positive control inhibitor (e.g., staurosporine), and a negative control (e.g., an inactive analog or vehicle) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive assays).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).
-
Detection:
-
Radioactive Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NF-κB Reporter Assay
This assay assesses the effect of this compound on the NF-κB signaling pathway in a cellular context.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.
-
Pre-treatment: Pre-incubate the transfected cells with various concentrations of this compound, a positive control (e.g., a known IKK inhibitor), a negative control, or vehicle for a defined period (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by treating the cells with TNF-α.
-
Lysis: After a specific incubation time (e.g., 6-24 hours), lyse the cells to release the cellular components, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as a fold change relative to the vehicle-treated control.
In Vitro Endothelial Permeability Assay
This assay models the effect of this compound on the integrity of the endothelial barrier.
Protocol:
-
Cell Culture: Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on a porous Transwell insert until a confluent monolayer is formed.
-
Pre-treatment: Treat the endothelial monolayer with different concentrations of this compound, a negative control, or vehicle.
-
Stimulation: Add VEGF to the upper chamber of the Transwell to induce permeability.
-
Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber.
-
Sampling: At various time points, collect samples from the lower chamber.
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of dextran flux across the monolayer for each condition.
Mandatory Visualizations
Diagrams are essential for illustrating the complex biological processes and experimental designs involved in this compound research.
References
A Comparative Guide to the Specificity of PKC Inhibitors in Cells
For Researchers, Scientists, and Drug Development Professionals
The development of selective protein kinase C (PKC) inhibitors is a critical pursuit in drug discovery, given the central role of this enzyme family in a multitude of cellular signaling pathways. Dysregulation of PKC activity is implicated in numerous diseases, including cancer and immunological disorders. Consequently, a thorough understanding of the specificity of PKC inhibitors is paramount to ensure therapeutic efficacy while minimizing off-target effects.
This guide provides a comparative analysis of three widely used PKC inhibitors: Sotrastaurin (AEB071), Enzastaurin, and Gö 6983. The objective is to offer a clear perspective on their relative selectivity through the lens of quantitative biochemical and cellular data.
Note on PKC-IN-4: A comprehensive search of publicly available scientific literature and databases did not yield any characterization data for a compound designated "this compound." Therefore, it is not included in this comparative analysis.
In Vitro Kinase Specificity Comparison
The initial assessment of a kinase inhibitor's specificity is often performed using in vitro kinase assays against a broad panel of kinases. This provides a foundational understanding of the compound's potency and selectivity profile. The data presented below summarizes the inhibitory activity (IC50/Ki) of Sotrastaurin, Enzastaurin, and Gö 6983 against various PKC isoforms and other selected kinases.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Notes |
| Sotrastaurin (AEB071) | PKCθ | 0.22 (Ki)[1] | Potent pan-PKC inhibitor with high affinity for multiple isoforms.[1][2] |
| PKCβ | 0.64 (Ki)[1] | ||
| PKCα | 0.95 (Ki)[1] | ||
| PKCη | 1.8 (Ki) | ||
| PKCδ | 2.1 (Ki) | ||
| PKCε | 3.2 (Ki) | ||
| GSK3β | < 1000 | The only other kinase inhibited with an IC50 below 1 µM in a selected panel. | |
| Enzastaurin | PKCβ | 6 (IC50) | Selective for PKCβ with 6- to 20-fold lower potency against other PKC isoforms. |
| PKCα | 39 (IC50) | ||
| PKCγ | 83 (IC50) | ||
| PKCε | 110 (IC50) | ||
| Other Kinases | > 1000 (IC50) | Did not substantially inhibit 28 other kinases when tested at 1 µM. | |
| Gö 6983 | PKCγ | 6 (IC50) | Broad-spectrum PKC inhibitor. |
| PKCα | 7 (IC50) | ||
| PKCβ | 7 (IC50) | ||
| PKCδ | 10 (IC50) | ||
| PKCζ | 60 (IC50) | ||
| PKCμ (PKD1) | 20000 (IC50) | Inactive against PKCμ. |
Cellular Target Engagement and Specificity
While in vitro assays are informative, assessing inhibitor specificity within a cellular context is crucial, as factors like cell permeability, target accessibility, and intracellular ATP concentrations can significantly influence inhibitor performance. Methodologies such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assays provide a means to measure direct target binding in live cells. Furthermore, phosphoproteomics can offer an unbiased view of the inhibitor's impact on global cellular signaling.
Key Methodologies for Assessing In-Cell Specificity
A multi-pronged approach is essential for a comprehensive assessment of kinase inhibitor specificity in a cellular environment.
PKC Signaling and Points of Inhibition
PKC isoforms are key nodes in signaling pathways downstream of receptor tyrosine kinases and G-protein coupled receptors. Their activation, typically by diacylglycerol (DAG), leads to the phosphorylation of a multitude of substrate proteins, regulating processes such as cell proliferation, differentiation, and survival. The inhibitors discussed in this guide are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Materials: Purified recombinant PKC isoforms, specific peptide substrate, test inhibitor (e.g., Sotrastaurin), kinase reaction buffer, [γ-³³P]ATP, ATP, 96-well plates, phosphocellulose filter plates, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, combine the kinase reaction buffer, peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in an intact cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
-
Materials: Cell line of interest, test inhibitor, PBS, protease and phosphatase inhibitors, PCR tubes or 96-well PCR plate, thermocycler, lysis buffer, equipment for protein detection (e.g., Western blot apparatus or mass spectrometer).
-
Procedure:
-
Treat cultured cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified duration at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or mass spectrometry.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a live-cell method that quantifies compound binding to a target protein using bioluminescence resonance energy transfer (BRET).
-
Materials: HEK293 cells, transfection reagent, plasmid encoding the target kinase fused to NanoLuc® luciferase, NanoBRET® tracer, test inhibitor, Nano-Glo® substrate, multi-well plates suitable for luminescence measurements, BRET-capable plate reader.
-
Procedure:
-
Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein and plate in multi-well plates.
-
After an expression period (e.g., 24 hours), treat the cells with the NanoBRET® tracer and varying concentrations of the test inhibitor.
-
Add the Nano-Glo® substrate to generate the luminescent signal.
-
Measure the BRET signal using a plate reader that can simultaneously quantify donor (NanoLuc®) and acceptor (tracer) emission.
-
The test compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal in a dose-dependent manner.
-
Calculate the IC50 value from the dose-response curve, which reflects the apparent cellular affinity of the inhibitor for the target kinase.
-
Conclusion
The selection of a PKC inhibitor for research or therapeutic development requires careful consideration of its specificity profile. Sotrastaurin acts as a potent pan-PKC inhibitor, while Enzastaurin exhibits notable selectivity for PKCβ. Gö 6983 demonstrates broad-spectrum activity against multiple PKC isoforms. The methodologies outlined in this guide provide a robust framework for assessing the specificity of these and other kinase inhibitors, both in vitro and, critically, within the complex milieu of a living cell. A thorough, multi-faceted approach to specificity profiling is indispensable for the successful translation of kinase inhibitors from the laboratory to the clinic.
References
Comparative Efficacy of PKC-IN-4: A Novel Atypical PKC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, orally active atypical protein kinase C (aPKC) inhibitor, PKC-IN-4, against other established PKC inhibitors, Enzastaurin and Sotrastaurin. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant signaling pathways to offer an objective performance comparison.
Overview of Compared PKC Inhibitors
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC signaling is implicated in various diseases, notably cancer, making it a key target for therapeutic intervention. This guide focuses on this compound, a potent inhibitor of atypical PKC (aPKC) isoforms, and compares its efficacy with Enzastaurin, a selective inhibitor of PKCβ, and Sotrastaurin, a potent inhibitor of both classical and novel PKC isoforms.[3][4][5]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound, Enzastaurin, and Sotrastaurin across various preclinical studies.
Table 1: In Vitro Inhibitory Activity of PKC Inhibitors
| Inhibitor | Target Isoform(s) | Assay Type | Cell Line | IC50/Ki | Reference |
| This compound | aPKC | Kinase Assay | - | IC50: 0.52 µM | |
| aPKC | VEGF-induced Endothelial Permeability | HRECs | EC50: 0.071 µM | ||
| Enzastaurin | PKCβ | Cell-free Kinase Assay | - | IC50: 6 nM | |
| PKCα | Cell-free Kinase Assay | - | IC50: 39 nM | ||
| PKCγ | Cell-free Kinase Assay | - | IC50: 83 nM | ||
| PKCε | Cell-free Kinase Assay | - | IC50: 110 nM | ||
| Multiple Myeloma Cell Growth | Cell Viability Assay | MM.1S, MM.1R, RPMI 8226, etc. | IC50: 0.6-1.6 µM | ||
| Transitional Cell Carcinoma | Cell Viability Assay | 5637, TCC-SUP | IC50: ~1 µM | ||
| Sotrastaurin | PKCα, β, θ | Cell-free Kinase Assay | - | Ki: Sub-nanomolar to low nanomolar | |
| T-cell Proliferation | Mixed Lymphocyte Reaction | Human PBMCs | IC50: Low nanomolar |
Table 2: In Vivo Efficacy of PKC Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Key Outcome | Reference |
| This compound | Rat Model | VEGF-induced Retinal Vascular Permeability | 20 mg/kg, p.o. | Significant inhibition of vascular leakage | |
| Enzastaurin | Mouse Xenograft | Human Transitional Cell Carcinoma (5637) | 100 mg/kg/day, p.o. | Trend for improved antitumor activity | |
| Sotrastaurin | Mouse Xenograft | Diffuse Large B-cell Lymphoma | Not specified | Tumor growth inhibition |
Signaling Pathways and Mechanism of Action
The inhibitory actions of this compound, Enzastaurin, and Sotrastaurin on their respective PKC isoforms lead to the modulation of distinct downstream signaling pathways critical for cell survival and proliferation.
This compound and the aPKC-NF-κB Signaling Pathway
This compound, as an inhibitor of atypical PKC, is proposed to interfere with the NF-κB signaling pathway. aPKC isoforms are known to be involved in the activation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation. By inhibiting aPKC, this compound can block the downstream activation of NF-κB, which is particularly relevant in disease states characterized by aberrant NF-κB signaling, such as in certain cancers and inflammatory conditions.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Protein Kinase C Inhibitor Selectivity: The Case of Enzastaurin
A Note on the Analyzed Compound: Initial searches for "PKC-IN-4" did not yield specific selectivity data. Therefore, this guide provides a comparative analysis of Enzastaurin , a well-characterized, ATP-competitive inhibitor of Protein Kinase C (PKC), as a representative example to illustrate the desired data presentation and analysis for a PKC inhibitor. The data and methodologies presented here are based on publicly available information for Enzastaurin.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The PKC family is comprised of multiple isoforms, which are categorized into three subfamilies based on their structure and activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[2][3] Given the high degree of homology within the catalytic domains of these isoforms, achieving selective inhibition is a significant challenge in drug development. This guide provides an objective comparison of the selectivity of Enzastaurin against various PKC isoforms.
Quantitative Analysis of Inhibitor Selectivity
The inhibitory activity of Enzastaurin against different PKC isoforms is commonly quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of Enzastaurin for several PKC isoforms as determined in a cell-free assay.[4] Lower IC50 values are indicative of higher potency.
| PKC Isoform | Subfamily | Enzastaurin IC50 (nM) |
| PKCβ | Conventional | 6 |
| PKCα | Conventional | 39 |
| PKCγ | Conventional | 83 |
| PKCε | Novel | 110 |
This data demonstrates that Enzastaurin is a potent inhibitor of PKCβ and exhibits selectivity for this isoform over other conventional and novel PKC isoforms.
Visualizing Selectivity and Signaling Pathways
To better understand the functional context and selectivity of PKC inhibitors, the following diagrams illustrate the general PKC signaling pathway, the selectivity profile of Enzastaurin, and a typical experimental workflow for determining inhibitor selectivity.
References
- 1. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity [frontiersin.org]
- 3. Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Novel PKC Inhibitor: A Comparative Guide to Pharmacological and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for cross-validating the experimental results of a novel Protein Kinase C (PKC) inhibitor, herein referred to as PKC-IN-4, with established genetic models. The objective is to offer a comparative analysis that underscores the importance of validating pharmacological findings with genetic methods to ensure target specificity and build a robust data package for drug development.
The PKC family of serine/threonine kinases are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[4][5] Pharmacological inhibitors are invaluable tools for probing PKC function; however, to confidently attribute their effects to the intended target, it is essential to corroborate these findings with genetic approaches that specifically reduce the expression or function of the target protein.[6] This guide will compare the hypothetical effects of this compound with those of siRNA-mediated knockdown of a specific PKC isoform.
Comparative Data: this compound vs. Genetic Knockdown
The following table summarizes hypothetical quantitative data comparing the effects of this compound with siRNA-mediated knockdown of PKCα on key cellular and molecular parameters in a cancer cell line.
| Parameter | Experimental Condition | Result | Fold Change vs. Control |
| PKCα Protein Expression | Untreated Control | 100% | 1.0 |
| This compound (10 µM) | 98% | 0.98 | |
| PKCα siRNA | 15% | 0.15 | |
| Phosphorylation of Downstream Substrate (e.g., MARCKS) | Untreated Control | 100% | 1.0 |
| This compound (10 µM) | 25% | 0.25 | |
| PKCα siRNA | 30% | 0.30 | |
| Cell Viability (48 hours) | Untreated Control | 100% | 1.0 |
| This compound (10 µM) | 60% | 0.60 | |
| PKCα siRNA | 65% | 0.65 | |
| Cell Migration | Untreated Control | 100% | 1.0 |
| This compound (10 µM) | 40% | 0.40 | |
| PKCα siRNA | 45% | 0.45 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Signaling Pathway Diagram
The diagram below illustrates a simplified signaling pathway involving the activation of a conventional PKC isoform and its downstream effects.
A simplified signaling pathway illustrating PKC activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
1. siRNA-Mediated Knockdown of PKCα
This protocol outlines the transient knockdown of PKCα using small interfering RNA (siRNA).
-
Cell Culture: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation:
-
Dilute 5 µL of a validated PKCα-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing 1.8 mL of fresh cell culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The efficiency of knockdown should be verified by Western Blotting.[7][8][9]
2. Western Blotting for Protein Expression and Phosphorylation
This protocol is for analyzing total protein levels and the phosphorylation status of downstream substrates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total PKCα, phosphorylated MARCKS, or a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with siRNA as described above. Include appropriate vehicle (e.g., DMSO) and negative controls.
-
MTT Addition: After the desired incubation period (e.g., 48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
4. Cell Migration Assay (Transwell Assay)
This assay assesses the migratory capacity of cells.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Assay Setup:
-
Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium containing either this compound or the vehicle control. For genetic knockdown experiments, use cells previously transfected with siRNA.
-
Add 1 x 10^5 cells to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Analysis:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Experimental Workflow for Cross-Validation
The following diagram outlines the logical workflow for the cross-validation of a pharmacological inhibitor with genetic knockdown.
Workflow for cross-validating inhibitor and genetic model results.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Independent Verification of PKC-IN-4's Mechanism: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the atypical protein kinase C (aPKC) inhibitor, PKC-IN-4, with other notable aPKC inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data. This document outlines the mechanism of action of these inhibitors, presents their biochemical potencies, and provides detailed protocols for key validation experiments.
Introduction to Atypical Protein Kinase C (aPKC)
The protein kinase C (PKC) family comprises a group of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). The aPKC isoforms, primarily PKCζ and PKCι, are distinguished by their lack of requirement for calcium and diacylglycerol for activation. Dysregulation of aPKC signaling has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.
This compound (also known as compound 7l) has been identified as a potent and orally active inhibitor of aPKC. It is a thieno[2,3-d]pyrimidine (B153573) derivative that has demonstrated efficacy in reducing vascular permeability and inflammation in preclinical models. This guide aims to provide an independent verification of its mechanism by comparing its properties to other known aPKC inhibitors.
Comparison of Atypical PKC Inhibitors
The following table summarizes the key characteristics of this compound and other selected aPKC inhibitors. It is important to note that a full, publicly available kinase selectivity panel for this compound was not identified during the literature search.
| Inhibitor | Mechanism of Action | Target Potency | Selectivity Profile |
| This compound | ATP-competitive inhibitor of aPKC. | aPKCζ IC50: 0.52 µM[1] | Described as having a "favorable selectivity profile" against a panel of 31 kinases. Specific data is not publicly available.[1] |
| CRT0066854 | Potent and selective ATP-competitive inhibitor of aPKC isoforms. | PKCι IC50: 132 nMPKCζ IC50: 639 nM[1] | Highly selective for aPKCι/ζ within the PKC family and across the broader kinome.[2] |
| Aurothiomalate | Inhibits oncogenic PKCι signaling by binding to PKCι and blocking its interaction with Par6. | Anchorage-independent growth IC50: ~300 nM to >100 µM in various lung cancer cell lines.[3] | Targets the PB1 domain of PKCι, offering a different mechanism of inhibition compared to ATP-competitive inhibitors. |
| ZIP (PKCζ pseudosubstrate inhibitor) | A cell-permeable peptide that mimics the pseudosubstrate region of PKCζ, inhibiting its activity. | LTP reversal IC50: 1 - 2.5 µM | While designed as a PKMζ/PKCζ inhibitor, it has been shown to interact with conventional and novel PKC isoforms as well. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound and the methods for its verification, it is crucial to visualize the relevant signaling pathways and experimental workflows.
Caption: Atypical PKC signaling pathway leading to NF-κB activation and increased vascular permeability.
Caption: A generalized workflow for the validation of a novel Protein Kinase C inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to independently verify the mechanism and efficacy of this compound or any novel aPKC inhibitor.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a fluorescence-based assay to determine the concentration of an inhibitor required to reduce the activity of a specific PKC isoform by 50%.
Materials:
-
Recombinant human aPKC (PKCζ or PKCι)
-
Fluorescently labeled peptide substrate for aPKC
-
ATP (Adenosine triphosphate)
-
This compound and other test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of the 384-well plate. Include control wells with DMSO only (no inhibitor).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant aPKC and the fluorescent peptide substrate in the kinase assay buffer. Add this mixture (e.g., 10 µL) to all wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 10 µL) to all wells. The final ATP concentration should be close to the Km value for the specific aPKC isoform.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA). Read the fluorescence intensity in each well using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Western Blot Assay for Downstream Signaling Inhibition
This protocol is for assessing the ability of an inhibitor to block the phosphorylation of a downstream substrate of aPKC in a cellular context.
Materials:
-
Cell line with an active aPKC signaling pathway (e.g., HEK293T, retinal endothelial cells)
-
Cell culture medium and supplements
-
Stimulant to activate the aPKC pathway (e.g., TNF-α)
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PKC substrate, anti-total PKC substrate, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes) to induce phosphorylation of aPKC substrates.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PKC substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for the total PKC substrate and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and the loading control.
-
A dose-dependent decrease in the phosphorylation of the substrate upon inhibitor treatment validates the on-target activity of the inhibitor.
-
In Vitro Vascular Permeability Assay
This assay measures the ability of an inhibitor to counteract the increase in endothelial cell monolayer permeability induced by inflammatory agents like VEGF or TNF-α.
Materials:
-
Human retinal microvascular endothelial cells (HRMECs) or similar
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
VEGF or TNF-α
-
This compound and other test compounds
-
FITC-Dextran (high molecular weight)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed HRMECs onto the Transwell inserts at a high density and culture until a confluent monolayer is formed (typically 3-5 days).
-
Inhibitor and Stimulant Treatment:
-
Pre-treat the endothelial monolayers with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add VEGF or TNF-α to the upper chamber to induce permeability.
-
-
Permeability Measurement:
-
Add FITC-Dextran to the upper chamber of the Transwells.
-
Incubate for a defined period (e.g., 1 hour).
-
Collect samples from the lower chamber.
-
-
Data Analysis:
-
Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
Calculate the amount of FITC-Dextran that has passed through the monolayer.
-
A reduction in the fluorescence in the lower chamber in the presence of the inhibitor indicates its ability to block the induced vascular permeability.
-
Conclusion
This compound is a promising atypical PKC inhibitor with demonstrated activity in cellular and in vivo models of vascular permeability and inflammation. Its thieno[2,3-d]pyrimidine scaffold represents a class of compounds with therapeutic potential for diseases characterized by vascular leakage. For a comprehensive independent verification of its mechanism, it is essential to perform a head-to-head comparison with other aPKC inhibitors, such as CRT0066854, using standardized assays as outlined in this guide. A thorough evaluation of its kinase selectivity profile is particularly crucial to fully understand its potential off-target effects and to solidify its position as a specific and valuable research tool and potential therapeutic agent. The detailed protocols provided herein offer a framework for researchers to conduct such validation studies, ensuring robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical Protein Kinase Cι Expression and Aurothiomalate Sensitivity in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pkc-IN-4
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides crucial safety and logistical information for the proper disposal of Pkc-IN-4, a protein kinase C inhibitor. Given the potent nature of many kinase inhibitors, it is imperative to handle this compound and its associated waste with the utmost care, treating it as potentially hazardous. The following procedures are based on best practices for the disposal of potent active pharmaceutical ingredients and other protein kinase inhibitors.[1][2]
Immediate Safety and Handling Precautions
Before beginning any work or disposal procedures involving this compound, ensure that all recommended safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA or equivalent standards.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves.[1][3][4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent ingestion and inhalation.[1]
-
Adhere to good industrial hygiene and safety practices.[1]
-
Keep the compound away from heat and open flames.[1]
-
Store this compound in a tightly sealed container in a designated, secure location as recommended by the supplier.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed to prevent environmental release and comply with all applicable federal, state, and local regulations.[3] It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
-
Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[2][5] This includes unused or expired compounds, solutions, and contaminated consumables.[2]
-
Waste Containment:
-
Solid Waste: Place unused this compound, contaminated weighing papers, pipette tips, gloves, and other solid materials into a designated, durable, and sealable hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2] This container should be kept closed when not in use.[2]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components or solvents present in the waste stream.[1][2] The date of waste accumulation should also be recorded.[2]
-
Waste Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2] Ensure that incompatible waste types are kept separate to prevent any adverse chemical reactions.[2]
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A common method involves wiping surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.[2] All cleaning materials, such as wipes, must be disposed of as hazardous waste.[2]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's approved hazardous waste disposal service.[3] These services are equipped to manage and dispose of chemical waste in accordance with all regulations.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[2][3]
Summary of Waste Streams and Disposal Methods
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Treat as hazardous chemical waste. Place in a designated, sealed, and labeled hazardous waste container. Do not discard in regular trash or down the drain.[2] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container for solids.[2] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous liquid waste container.[2] |
| Decontamination Materials (e.g., wipes) | Dispose of as hazardous solid waste in a designated, sealed, and labeled container.[2] |
Experimental Workflow for this compound Disposal
References
Personal protective equipment for handling Pkc-IN-4
Standard Operating Procedure: Handling Pkc-IN-4
This document provides essential safety and logistical guidance for the handling and disposal of this compound, a potent protein kinase C inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experiments.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of comprehensive toxicological data, stringent adherence to PPE protocols is mandatory. The required PPE provides protection against respiratory, dermal, and ocular exposure.
| Item | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving is required when handling the neat compound. |
| Lab Coat | Standard, fully buttoned | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye exposure to aerosols or splashes. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powdered form outside of a certified chemical fume hood. |
Handling Procedures
The handling of this compound is divided into several stages, from receiving the compound to its final use in an experiment. Each stage has specific safety requirements.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled.
All handling of the powdered form of this compound must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Preparation: Don all required PPE (double gloves, lab coat, safety glasses, and N95 respirator if not in a fume hood).
-
Weighing: Use a calibrated analytical balance. Tare a suitable weighing vessel (e.g., a microfuge tube or glass vial). Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO) to the powder to create a stock solution. Cap the vial securely and vortex until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
When diluting the stock solution or adding it to experimental media, continue to wear all required PPE.
-
Perform all manipulations within a fume hood or a biological safety cabinet to prevent aerosol generation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste bag or container. |
| Liquid Waste (e.g., stock solutions, experimental media) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Consult your institution's EHS office for specific guidelines on hazardous waste pickup and disposal.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel, if available. Report all incidents to your supervisor and the EHS office.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

